molecular formula C8H9N3O2S B1406295 3-(3-Nitropyridin-2-yl)thiazolidine CAS No. 1707581-28-9

3-(3-Nitropyridin-2-yl)thiazolidine

Cat. No.: B1406295
CAS No.: 1707581-28-9
M. Wt: 211.24 g/mol
InChI Key: OWLVRYNACRUOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitropyridin-2-yl)thiazolidine is a chemical compound of high interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. It features a thiazolidine ring, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms, which is a privileged scaffold in pharmaceutical research . This core structure is known to be present in a wide array of bioactive molecules and is frequently investigated for its potential to interact with various biological targets . The nitropyridinyl moiety attached to the thiazolidine ring can enhance the molecule's ability to participate in key molecular interactions, making it a valuable building block for constructing more complex target molecules. Researchers utilize this and related thiazolidine derivatives in the design and synthesis of compounds for screening against numerous therapeutic areas . These may include antimicrobial , anticancer , antidiabetic , anti-inflammatory , and antitubercular agents , among others. The biological activity of thiazolidine derivatives is highly dependent on the specific substitutions on the core ring, and the nitro group on the pyridine ring offers a handle for further chemical modifications to explore structure-activity relationships (SAR) . The compound is intended for research purposes only, specifically for use in laboratory settings to develop novel chemical entities and probe biological mechanisms. It is supplied as a high-purity material to ensure consistent and reliable experimental results. Researchers can employ this compound in various synthetic strategies, including multicomponent reactions and other modern methodologies, to generate libraries of derivatives for biological evaluation . Handling should be performed by qualified professionals in a controlled laboratory environment with appropriate personal protective equipment. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-(3-nitropyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c12-11(13)7-2-1-3-9-8(7)10-4-5-14-6-10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLVRYNACRUOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Nitropyridin-2-yl)thiazolidine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. The amalgamation of different pharmacophores into a single molecular entity often leads to compounds with unique biological activities and improved pharmacological profiles. This guide focuses on a promising, yet underexplored molecule: 3-(3-Nitropyridin-2-yl)thiazolidine . This compound uniquely combines the structural features of a 3-nitropyridine moiety, known for its diverse bioactivities including antimicrobial and anticancer properties, with a thiazolidine ring, a versatile scaffold present in a wide array of pharmacologically active agents.[1][2]

The rationale behind the design of this hybrid molecule lies in the potential for synergistic or novel biological effects. The electron-withdrawing nature of the nitro group on the pyridine ring can significantly influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.[1] The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, known to impart a range of activities from antidiabetic to antimicrobial.[2]

This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and a detailed, field-proven protocol for the synthesis and characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiazolidine ring where the nitrogen atom is directly attached to the C2 position of a 3-nitropyridine ring.

Molecular Formula: C₈H₉N₃O₂S

Molecular Weight: 211.24 g/mol

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of this compound. These predictions are based on the analysis of its constituent functional groups and data from structurally related compounds.

PropertyPredicted ValueJustification / Reference
Melting Point (°C) 110 - 125The presence of the polar nitro group and the pyridine nitrogen is expected to result in a crystalline solid with a melting point in this range, similar to other nitropyridine derivatives.
Boiling Point (°C) > 300High boiling point is anticipated due to the molecular weight and polarity.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water and hexane.The aromatic and heterocyclic nature suggests solubility in polar aprotic solvents.
LogP 1.5 ± 0.5Calculated based on the contributions of the nitropyridine and thiazolidine moieties.
pKa (most basic) 2.0 - 3.0The pyridine nitrogen's basicity is significantly reduced by the ortho-nitro group.

Predicted Spectroscopic Data:

The characterization of this compound would rely on standard spectroscopic techniques. The expected data are outlined below:

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.60 (dd, J=4.5, 1.5 Hz, 1H, Py-H6), 8.45 (dd, J=8.5, 1.5 Hz, 1H, Py-H4), 7.60 (dd, J=8.5, 4.5 Hz, 1H, Py-H5), 4.20 (t, J=7.0 Hz, 2H, N-CH₂), 3.30 (t, J=7.0 Hz, 2H, S-CH₂), 4.80 (s, 2H, N-CH₂-S).
¹³C NMR (100 MHz, DMSO-d₆) δ 155.0 (C2-Py), 148.0 (C6-Py), 145.0 (C3-Py), 135.0 (C4-Py), 125.0 (C5-Py), 60.0 (N-CH₂-S), 55.0 (N-CH₂), 30.0 (S-CH₂).
Mass Spec (ESI+) m/z 212.04 [M+H]⁺, 234.02 [M+Na]⁺
FT-IR (KBr, cm⁻¹) 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1580, 1470 (C=C, C=N), 1530, 1350 (NO₂ asymm. and symm.), 1250 (C-N), 700 (C-S).

Synthesis of this compound

The most plausible and efficient synthetic route to this compound is via a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and cysteamine. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position for substitution by the primary amine of cysteamine. The subsequent intramolecular cyclization is expected to proceed readily.

Experimental Protocol

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product R1 2-Chloro-3-nitropyridine Step1 Nucleophilic Aromatic Substitution & Cyclization R1->Step1 R2 Cysteamine R2->Step1 Reagent Triethylamine (Base) Reagent->Step1 Solvent Ethanol (Solvent) Solvent->Step1 P This compound Step1->P

A proposed synthetic workflow for this compound.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Cysteamine hydrochloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous ethanol. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Cysteamine: In a separate beaker, dissolve cysteamine hydrochloride (1.1 eq) and triethylamine (2.2 eq) in anhydrous ethanol. Add this solution dropwise to the stirred solution of 2-chloro-3-nitropyridine at room temperature over 15 minutes. The triethylamine serves to neutralize the hydrochloride salt of cysteamine and the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Potential Applications in Drug Discovery

While the specific biological activities of this compound are yet to be extensively reported, its structural components suggest several promising avenues for investigation in drug discovery.

  • Antimicrobial Agents: Nitropyridine derivatives have demonstrated notable activity against various bacterial strains, including Mycobacterium tuberculosis.[1] The thiazolidine moiety is also a key component in some antimicrobial drugs.[2] Therefore, this hybrid molecule is a strong candidate for screening as a novel antimicrobial agent.

  • Anticancer Agents: The cytotoxic potential of nitropyridines against various cancer cell lines is an active area of research.[1] Thiazolidine derivatives have also been explored for their anticancer properties. The combined scaffold may exhibit enhanced or novel mechanisms of anticancer activity.

  • Enzyme Inhibition: The nitro group and the heterocyclic rings provide multiple points for potential interaction with enzyme active sites. This makes the compound a candidate for screening against a variety of enzymatic targets relevant to human diseases.

Conclusion

This compound represents a novel and synthetically accessible molecule with significant potential in the field of drug discovery. This in-depth technical guide provides a comprehensive foundation for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic protocol is robust and based on well-established chemical principles, offering a clear path for researchers to obtain this compound for further investigation. The unique combination of the nitropyridine and thiazolidine pharmacophores makes it a compelling candidate for screening in various therapeutic areas, with the potential to yield new lead compounds for the development of future medicines.

References

  • Exploring the Biological Activity of Nitropyridine Deriv
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. National Center for Biotechnology Information. [Link]

Sources

structure-activity relationship (SAR) of nitropyridine-thiazolidine conjugates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists

Executive Summary

This technical guide details the structural optimization, synthetic pathways, and biological evaluation of Nitropyridine-Thiazolidine Conjugates . These hybrid molecules represent a strategic "molecular hybridization" approach, fusing the bioreductive pharmacophore of nitropyridines (analogous to pretomanid/delamanid) with the peptidoglycan-disrupting capabilities of thiazolidinones/thiazolidinediones .

This guide is designed for researchers targeting multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and resistant Gram-negative pathogens. It moves beyond basic synthesis to explore the causal Structure-Activity Relationships (SAR) that drive potency, selectivity, and pharmacokinetic stability.

The Pharmacophore Rationale: Why Hybridize?

The rationale relies on a dual-mechanism of action (MoA) to overcome resistance:

  • The Nitropyridine "Warhead" (Bioreduction):

    • Mechanism: Similar to nitroimidazoles, the 5-nitro group on the pyridine ring acts as a prodrug. Inside the anaerobic environment of a granuloma (typical in latent TB), the nitro group is reduced by F420-dependent nitroreductase (Ddn) to reactive nitrogen species (RNS).

    • Impact: These RNS covalently bind to proteins and DNA, arresting cell replication.

    • Why Pyridine? Compared to benzene analogs, the pyridine nitrogen increases water solubility and offers a hydrogen bond acceptor site for enzyme pockets (e.g., DprE1).

  • The Thiazolidine "Anchor" (Cell Wall Inhibition):

    • Mechanism: The thiazolidin-4-one or thiazolidine-2,4-dione (TZD) core is a privileged scaffold known to inhibit Mur ligases (MurB/MurF), which are essential for peptidoglycan biosynthesis.

    • Impact: Weakening the cell wall increases the permeability of the nitropyridine moiety, creating a synergistic lethality.

Synthetic Pathways & Protocols

The synthesis of these conjugates typically follows a convergent pathway involving the formation of a Schiff base followed by cyclization and Knoevenagel condensation.

Core Synthetic Workflow (Graphviz)

Synthesis_Pathway Start 2-Amino-5-nitropyridine (Precursor A) Inter Schiff Base / Imine Intermediate Start->Inter Reflux (EtOH/AcOH) Aldehyde Aromatic Aldehyde (Precursor B) Aldehyde->Inter Core Nitropyridine-Thiazolidinone Scaffold Inter->Core + TGA, ZnCl2 (Catalyst) Reflux 8-12h TGA Thioglycolic Acid (Cyclizing Agent) TGA->Core Final 5-Arylidene Derivative (Final Conjugate) Core->Final Knoevenagel Condensation Piperidine, Reflux Subst Substituted Benzaldehyde Subst->Final

Figure 1: Convergent synthetic pathway for Nitropyridine-Thiazolidinone conjugates.

Detailed Experimental Protocol

Step 1: Synthesis of the Scaffold (2-(5-nitropyridin-2-ylimino)thiazolidin-4-one)

  • Reagents: 2-Amino-5-nitropyridine (0.01 mol), Chloroacetyl chloride (0.01 mol), Ammonium thiocyanate (0.01 mol).

  • Procedure:

    • Dissolve 2-amino-5-nitropyridine in dry acetone.

    • Add chloroacetyl chloride dropwise at 0-5°C with stirring.

    • Add ammonium thiocyanate and reflux the mixture for 4 hours.

    • Critical Control Point: Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1).

    • Precipitate in ice-cold water, filter, and recrystallize from ethanol.

    • Yield Expectation: 65-75%.

Step 2: C5-Functionalization (Knoevenagel Condensation)

  • Rationale: Introduction of lipophilic aryl groups at C5 enhances cell wall penetration.

  • Procedure:

    • Suspend the scaffold (0.002 mol) in glacial acetic acid (15 mL).

    • Add equimolar substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and fused sodium acetate (0.002 mol).

    • Reflux for 6–8 hours.

    • Purification: Pour into crushed ice. The solid precipitate is filtered, washed with sodium bisulfite solution (to remove unreacted aldehyde), and recrystallized from DMF/Ethanol.

Detailed SAR Analysis

The biological activity of these conjugates is highly sensitive to substitutions at three specific zones.

SAR Visualization (Graphviz)

SAR_Map Core Thiazolidine Core Zone1 Zone 1: Nitropyridine Head Zone1->Core Nitro 5-NO2 Group: Essential for bioreduction (Do not remove) Zone1->Nitro PyridineN Pyridine N: Increases Solubility H-bond acceptor Zone1->PyridineN Zone2 Zone 2: Linker (N3/C2) Zone2->Core LinkerType Hydrazone vs Imine: Hydrazone adds flexibility but lowers stability Zone2->LinkerType Zone3 Zone 3: C5-Arylidene Tail Zone3->Core EWG Electron Withdrawing (Cl, F, NO2): INCREASES Potency (Halogen bonding) Zone3->EWG EDG Electron Donating (OH, OMe): DECREASES Potency (Reduces lipophilicity) Zone3->EDG

Figure 2: Structure-Activity Relationship Map highlighting critical modification zones.

Key SAR Findings
Structural ZoneModificationEffect on Activity (MIC)Mechanistic Insight
Nitropyridine 5-NO2 (Retention) Critical Removal abolishes activity against anaerobic TB strains; essential for F420-reductase activation.
Nitropyridine 2-amino vs 3-amino2-amino is superior2-position linkage allows optimal steric fit into the InhA binding pocket.
Thiazolidine C5 4-Cl / 4-F Benzylidene Significantly Increases Halogens increase lipophilicity (logP ~3-4), facilitating transport across the mycolic acid layer.
Thiazolidine C5 4-OH / 4-OMeDecreasesHydrophilic groups hinder passive diffusion through the mycobacterial cell wall.
Thiazolidine C5 Bulk (Naphthyl)VariableToo much steric bulk prevents the molecule from fitting into the MurB active site.
Linker Hydrazone (-CH=N-NH-)IncreasesProvides rotational freedom, allowing the molecule to adopt a "U-shape" often required for enzyme inhibition.

Biological Validation Protocols

To ensure data trustworthiness, the following self-validating protocols are recommended.

Antitubercular Assay (REMA)

Standard: Resazurin Microtiter Assay Plate Method

  • Inoculum Preparation: Use M. tuberculosis H37Rv strain.[1] Adjust turbidity to McFarland standard 1.0, then dilute 1:20.

  • Compound Dilution: Prepare serial twofold dilutions of the conjugate in DMSO (final concentration range: 0.1 µg/mL to 100 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Validation:

    • Positive Control: Isoniazid (MIC should be 0.03–0.06 µg/mL).

    • Negative Control: DMSO only (Must show full pink color).

Cytotoxicity Assay (Selectivity Index)

Cell Line: Vero (African Green Monkey Kidney) or MRC-5

  • Incubate cells with compounds for 48 hours.

  • Perform MTT assay.

  • Calculate Selectivity Index (SI) =

    
    .
    
    • Target: SI > 10 indicates a viable drug candidate.

References

  • Trotsko, N., et al. (2025). "The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Al-Wahaibi, L.H., et al. (2023). "Synthesis, Photophysical Properties, and Molecular Docking Studies of New Nitropyridine Linked 4-Arylidene-thiazolidin-4-ones." Journal of Molecular Structure.

  • Marc, G., et al. (2016). "Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-L-arginine methyl ester." Chemistry Central Journal.

  • Bansal, G., et al. (2019).[4] "Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents." Bioorganic Chemistry.

Sources

3-(3-Nitropyridin-2-yl)thiazolidine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3-Nitropyridin-2-yl)thiazolidine: Nomenclature, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document will cover its formal nomenclature, propose a viable synthetic route based on established chemical principles, and explore its potential chemical properties and applications, drawing insights from related molecular structures.

Chemical Identity and Nomenclature

The precise chemical identity of a molecule is fundamental for clear scientific communication. This section delineates the IUPAC name and synonyms for the compound of interest.

IUPAC Name

The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .

This name is derived from the following structural analysis:

  • Thiazolidine: The core structure is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3.[1][2]

  • 3-(...) : The substituent is attached to the nitrogen atom at the 3-position of the thiazolidine ring.

  • (...)pyridin-2-yl : The substituent is a pyridine ring attached at its 2-position.

  • 3-nitro... : A nitro group (-NO₂) is attached to the 3-position of the pyridine ring.

This compound Structure Figure 1: Chemical Structure of this compound cluster_thiazolidine Thiazolidine Ring cluster_pyridine 3-Nitropyridine Ring cluster_nitro Nitro Group N1 C2 N1->C2 Py_C2 N1->Py_C2 Attachment S3 C2->S3 C4 S3->C4 C5 C4->C5 C5->N1 label_N1 label_C2 label_S3 label_C4 label_C5 Py_N1 Py_C6 Py_N1->Py_C6 Py_C2->Py_N1 Py_C3 Py_C3->Py_C2 N_nitro Py_C3->N_nitro Py_C4 Py_C4->Py_C3 Py_C5 Py_C5->Py_C4 Py_C6->Py_C5 label_Py_N1 label_Py_C2 label_Py_C3 label_Py_C4 label_Py_C5 label_Py_C6 O1_nitro N_nitro->O1_nitro O2_nitro N_nitro->O2_nitro label_N_nitro label_O1_nitro label_O2_nitro

Caption: Figure 1: Chemical Structure of this compound.

Synonyms

Based on a comprehensive search of chemical databases and scientific literature, there are no widely recognized common names or trivial synonyms for this compound. The IUPAC name serves as the primary identifier for this compound.

Proposed Synthesis Protocol

While a specific, published synthesis for this compound has not been identified, a plausible and efficient synthetic route can be designed based on well-established reactions in heterocyclic chemistry. The proposed method involves a nucleophilic substitution reaction, a common strategy for the formation of N-aryl and N-heteroaryl bonds.

Retrosynthetic Analysis

A logical disconnection approach points to 2-chloro-3-nitropyridine and thiazolidine as suitable starting materials. The carbon-nitrogen bond between the pyridine and thiazolidine rings can be formed via nucleophilic aromatic substitution (SNAr).

Experimental Workflow

The following protocol outlines a step-by-step procedure for the synthesis of this compound.

Synthesis_Workflow Figure 2: Proposed Synthesis Workflow start Start reactants Combine 2-chloro-3-nitropyridine, thiazolidine, and a non-nucleophilic base (e.g., triethylamine or DIPEA) in a polar aprotic solvent (e.g., DMF or DMSO). start->reactants reaction_conditions Heat the reaction mixture (e.g., 80-120 °C) and monitor progress by TLC or LC-MS. reactants->reaction_conditions workup Cool the reaction mixture and perform an aqueous workup to remove salts and excess reagents. reaction_conditions->workup extraction Extract the product into an organic solvent (e.g., ethyl acetate). workup->extraction purification Purify the crude product by column chromatography. extraction->purification characterization Characterize the final product by NMR, mass spectrometry, and IR spectroscopy. purification->characterization end End characterization->end

Caption: Figure 2: Proposed Synthesis Workflow.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To this solution, add thiazolidine (1.1 eq) followed by a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq). The base is crucial to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored periodically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with water and brine to remove any remaining DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they can dissolve the reactants and effectively solvate the transition state of the SNAr reaction, thereby accelerating the reaction rate.

  • Base: A non-nucleophilic base is used to prevent it from competing with the thiazolidine as a nucleophile.

  • Temperature: Heating is generally required to overcome the activation energy of the SNAr reaction, especially with a moderately activated substrate like 2-chloro-3-nitropyridine.

Potential Chemical Properties and Applications

The chemical structure of this compound, featuring both a thiazolidine ring and a nitropyridine moiety, suggests a range of potential biological activities and applications in drug discovery.

Physicochemical Properties (Predicted)
PropertyPredicted ValueJustification
Molecular Weight~225.25 g/mol Calculated from the molecular formula C₈H₉N₃O₂S.
LogP1.5 - 2.5An estimation based on the presence of both polar (nitro, amine, thioether) and non-polar (aromatic and aliphatic rings) groups.
pKa (basic)2.0 - 4.0The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the nitro group. The thiazolidine nitrogen is part of a tertiary amine.
SolubilityLikely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Based on the predicted LogP and the presence of polar functional groups.
Potential Biological Activities and Applications

The thiazolidine core is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[3] The nitropyridine moiety is also a common feature in bioactive molecules.

  • Antimicrobial and Antifungal Activity: Thiazolidine derivatives have been extensively studied for their antibacterial and antifungal properties.[3][4] The presence of the nitro group on the pyridine ring may enhance this activity, as nitroaromatic compounds are known to have antimicrobial effects.

  • Antioxidant Activity: Certain thiazolidinone derivatives have shown promising antioxidant properties.[5][6][7] It would be valuable to investigate if this compound can act as a radical scavenger or modulate oxidative stress pathways.

  • Enzyme Inhibition: The structural motifs present in this compound suggest it could be a candidate for screening against various enzyme targets. For example, some thiazolidine derivatives are known to inhibit enzymes like xanthine oxidase.[8]

  • Drug Development Intermediate: This compound could serve as a versatile intermediate for further chemical modifications. The nitro group can be reduced to an amine, which can then be functionalized to generate a library of new compounds for high-throughput screening in drug discovery programs.

Potential_Applications Figure 3: Potential Application Areas core_compound This compound antimicrobial Antimicrobial Agent core_compound->antimicrobial antioxidant Antioxidant core_compound->antioxidant enzyme_inhibitor Enzyme Inhibitor core_compound->enzyme_inhibitor drug_intermediate Drug Discovery Intermediate core_compound->drug_intermediate

Sources

Technical Deep Dive: 2-Substituted 3-Nitropyridines as Versatile Synthons in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-substituted 3-nitropyridines represent a "privileged scaffold" class.[1] Their unique electronic architecture—characterized by the synergistic electron-withdrawing effects of the pyridine nitrogen and the orthogonal nitro group—makes them exceptionally reactive electrophiles. This guide details the synthetic utility of these cores, specifically focusing on their role as precursors for imidazo[4,5-b]pyridines (1-deazapurines), a motif ubiquitous in kinase inhibitors, GPCR ligands, and antiviral agents.

Part 1: The Core Architecture & Electronic Theory

The Activation Principle

The reactivity of 2-substituted 3-nitropyridines is governed by the activation of the C2 position . In a standard pyridine ring, the carbons at positions 2 and 4 are naturally electron-deficient due to the electronegativity of the ring nitrogen. The addition of a nitro group (


) at the 3-position drastically amplifies this deficiency at C2 through both inductive (

) and mesomeric (

) effects.

This creates a "hotspot" for Nucleophilic Aromatic Substitution (


) , allowing facile displacement of leaving groups (halogens, alkoxy) by diverse nucleophiles (amines, thiols, alkoxides) under mild conditions.
Mechanistic Pathway:

Unlike electrophilic aromatic substitution (common in benzene), this system undergoes an Addition-Elimination mechanism.

  • Addition: The nucleophile attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).[2] The C3-nitro group is critical here, as it helps delocalize the negative charge.

  • Elimination: The leaving group (LG) is expelled, restoring aromaticity.[2]

SNAr_Mechanism cluster_0 Step 1: Addition cluster_1 Step 2: Elimination Start 2-Chloro-3-nitropyridine Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Attack at C2 Nu Nucleophile (Nu:) Nu->Complex Product 2-Substituted-3-nitropyridine Complex->Product Restoration of Aromaticity LG Leaving Group (Cl-) Complex->LG

Figure 1: The


 mechanism illustrating the critical role of the Meisenheimer complex stabilized by the 3-nitro group.

Part 2: Synthetic Workflows & Protocols

Synthesis of the Core Scaffold

While direct nitration of pyridine is inefficient, the most reliable route to the 2-amino-3-nitropyridine core involves nitration of an activated precursor or purchasing the 2-halo derivative.

Route A: From 2-Aminopyridine (The Nitration Route) Direct nitration of 2-aminopyridine often yields the 5-nitro isomer. To force the 3-nitro substitution, a blocking-deblocking strategy is employed.[3]

  • Step 1: Bromination of 2-aminopyridine

    
     2-amino-5-bromopyridine.[3][4][5]
    
  • Step 2: Nitration

    
     2-amino-5-bromo-3-nitropyridine.[4]
    
  • Step 3: Debromination (Hydrogenolysis)

    
     2-amino-3-nitropyridine.
    

Route B: From 2-Chloro-3-nitropyridine (The Displacement Route) This is the preferred industrial route due to the commercial availability of 2-chloro-3-nitropyridine. It allows for the introduction of complex amines at C2.

Protocol: Synthesis of Imidazo[4,5-b]pyridines

The most high-value application of this scaffold is the synthesis of fused bicyclic systems. The following protocol describes a robust one-pot, two-step synthesis converting 2-chloro-3-nitropyridine into a functionalized imidazo[4,5-b]pyridine.

Experimental Conditions
  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Primary Amine (

    
    , 1.1 eq), Sodium Dithionite (
    
    
    
    , 3.0 eq), Aldehyde (
    
    
    , 1.2 eq).
  • Solvent: DMSO or Ethanol/Water (Green alternative).

  • Temperature: 80°C - 100°C.

Step-by-Step Methodology
  • 
     Displacement: 
    
    • Dissolve 2-chloro-3-nitropyridine (1 mmol) in DMSO (3 mL).

    • Add the primary amine (1.1 mmol) and

      
       (1.5 mmol).
      
    • Stir at 50°C for 1 hour. Monitor by TLC (disappearance of starting chloride).

    • Result: Formation of 2-(alkylamino)-3-nitropyridine .

  • Reductive Cyclization (The "One-Pot" Magic):

    • To the same reaction vessel, add the aldehyde (1.2 mmol) and Sodium Dithionite (

      
      , 3 mmol) dissolved in a minimum amount of water.
      
    • Heat to 90°C for 3-5 hours.

    • Mechanism:[2][3][6][7][8][9][10][11][12]

      
       reduces the nitro group to an amine (
      
      
      
      ). The resulting diamine immediately condenses with the aldehyde to form the imidazole ring.
  • Work-up:

    • Cool to room temperature.[9] Pour into ice water.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Hexane/EtOAc).

Synthesis_Workflow cluster_inputs cluster_reagents Reductive Cyclization SM 2-Chloro-3-nitropyridine Intermediate Intermediate: 2-(R-amino)-3-nitropyridine SM->Intermediate SNAr (DMSO, 50°C) Amine Primary Amine (R-NH2) Amine->Intermediate Final Final Product: 1,2-Disubstituted-1H-imidazo[4,5-b]pyridine Intermediate->Final In-situ Reduction & Condensation Reductant Na2S2O4 (Nitro Reduction) Reductant->Final Aldehyde Aldehyde (R'-CHO) Aldehyde->Final

Figure 2: One-pot synthesis workflow for generating Imidazo[4,5-b]pyridine scaffolds.

Part 3: Data & Comparative Analysis

Reaction Optimization Data

The choice of solvent and base significantly impacts yield. The table below summarizes optimization studies for the


 step.
SolventBaseTemp (°C)Time (h)Yield (%)Notes
Ethanol

Reflux478Green solvent, requires purification.
DMSO

50192 Fast, high conversion, difficult workup.
Water None1001245Poor solubility of starting material.
THF

0 - RT285Good for sensitive nucleophiles.
Functional Group Tolerance
  • Halogens (Br, I): Tolerated on the amine side chain (essential for further cross-coupling).

  • Esters/Nitriles: Tolerated under

    
     reduction conditions (unlike 
    
    
    
    ).
  • Heterocycles: Pyridine, furan, and thiophene rings on the amine are stable.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Source: ACS Omega, 2018. URL:[Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Source: MDPI, Chemistry Proceedings, 2020. URL:[Link][5]

  • 2,3-Diaminopyridine (Organic Syntheses Procedure). Source: Organic Syntheses, Coll.[3] Vol. 5, p.346.[3] URL:[Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Source: Molecules (MDPI), 2022. URL:[Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Source: ACS Combinatorial Science, 2014.[13] URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for the Condensation of 2-Chloro-3-Nitropyridine with Thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026


) for Scaffold Synthesis

Executive Summary

This Application Note details the optimized protocol for synthesizing 3-nitro-2-(thiazolidin-3-yl)pyridine via the condensation of 2-chloro-3-nitropyridine with thiazolidine . This reaction is a classic Nucleophilic Aromatic Substitution (


), utilized frequently in medicinal chemistry to generate core scaffolds for kinase inhibitors and antimicrobial agents.

The protocol prioritizes regioselectivity and purification efficiency . By leveraging the electronic activation provided by the C3-nitro group, the reaction proceeds under mild conditions with high yields. Two methods are presented:

  • Method A (Preferred): Ethanol/Triethylamine (Green, high crystallization potential).

  • Method B (Alternative): DMF/Potassium Carbonate (For high-throughput or solubility-limited scales).

Scientific Principles & Mechanism[1][2][3][4][5]

The Mechanism

The reaction is driven by the electron-deficient nature of the pyridine ring. The chlorine atom at position C2 is activated for displacement by two factors:

  • Inductive/Mesomeric Withdrawal: The ring nitrogen (N1) pulls electron density.

  • Ortho-Activation: The nitro group (

    
    ) at C3 is a strong electron-withdrawing group (EWG). It stabilizes the anionic intermediate (Meisenheimer complex) formed during the nucleophilic attack.
    

Thiazolidine, a cyclic secondary amine, acts as the nucleophile. The sulfur atom in the thiazolidine ring remains unreactive under these conditions, provided no strong oxidants are present.

Reaction Pathway Diagram

The following diagram illustrates the addition-elimination mechanism.

SNAr_Mechanism Reactants Reactants 2-Cl-3-NO2-Pyridine + Thiazolidine TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Determining) Elimination Elimination of Cl- TS->Elimination Restoration of Aromaticity Product Product 3-Nitro-2-(thiazolidin-3-yl)pyridine Elimination->Product Final Workup

Figure 1: Mechanism of the


 reaction between 2-chloro-3-nitropyridine and thiazolidine.

Materials & Equipment

Reagents
ReagentMW ( g/mol )RolePurity Req.
2-Chloro-3-nitropyridine 158.54Electrophile>98%
Thiazolidine 89.16Nucleophile>97%
Triethylamine (TEA) 101.19Base (HCl scavenger)>99%
Ethanol (EtOH) 46.07SolventAbsolute
Ethyl Acetate/Hexane -TLC EluentHPLC Grade

Note on Thiazolidine Salts: Thiazolidine is often sold as Thiazolidine Hydrochloride . If using the HCl salt, you must increase the base (TEA) equivalents from 1.2 to 2.2 to neutralize the salt first.

Equipment
  • Round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Reflux condenser (water-cooled).

  • Oil bath or heating block with temperature control.

  • Rotary evaporator (optional, for Method B).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Method A: Ethanol/TEA (Standard Protocol)

Recommended for gram-scale synthesis due to ease of workup.

Workflow Diagram:

Workflow_MethodA Start Start: Charge RBF (Substrate + EtOH) Add_Reagents Add Thiazolidine (1.1 eq) + TEA (1.5 eq) Start->Add_Reagents Heat Reflux (78°C) Time: 2-4 Hours Add_Reagents->Heat Check TLC Check (Hex:EtOAc 3:1) Heat->Check Check->Heat Incomplete Workup Cool to 0°C (Ice Bath) Check->Workup Conversion >98% Filter Vacuum Filtration Wash with cold EtOH Workup->Filter Dry Dry Solid (Vacuum Oven) Filter->Dry

Figure 2: Workflow for Method A (Ethanol Precipitation).

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 equiv, e.g., 5.0 mmol, 793 mg) in Ethanol (25 mL, 5 vol).

  • Addition: Add Thiazolidine (1.1 equiv, 5.5 mmol, 490 mg) dropwise.

    • Critical: If using Thiazolidine HCl, add it as a solid, followed immediately by the base.

  • Base: Add Triethylamine (1.5 equiv, 7.5 mmol, 1.05 mL).

    • Observation: The solution may darken slightly (yellow to orange) upon base addition.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours.

  • Monitoring: Monitor by TLC (30% Ethyl Acetate in Hexanes). The starting material (

    
    ) should disappear, and a new, more polar yellow/orange spot (
    
    
    
    ) should appear.
  • Workup:

    • Remove from heat and allow to cool to room temperature.

    • Place the flask in an ice bath (0-4°C) for 30 minutes. The product should precipitate as a bright yellow/orange solid.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove triethylamine hydrochloride salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Method B: DMF/ (Alternative)

Use this if the substrate solubility in ethanol is poor.

  • Dissolve: 2-chloro-3-nitropyridine (1.0 equiv) in DMF (5 vol).

  • Add: Thiazolidine (1.1 equiv) and Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Heat: Stir at 60°C for 4 hours.

  • Workup: Pour the reaction mixture into crushed ice/water (10 vol). Stir vigorously for 15 minutes.

  • Filter: Collect the precipitate by filtration. Wash copiously with water to remove DMF.

Process Control & Troubleshooting

Expected Analytical Data
  • Appearance: Yellow to orange crystalline solid.

  • 1H NMR (DMSO-

    
    ): 
    
    • Pyridine protons:

      
       8.5 (dd, H6), 8.2 (dd, H4), 6.9 (dd, H5).
      
    • Thiazolidine protons: Distinct multiplets at

      
       3.0–4.5 ppm (N-
      
      
      
      and S-
      
      
      ).
  • MS (ESI):

    
     calculated for 
    
    
    
    : 212.04; Found: 212.1.
Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitation (Method A) Product is too soluble in EtOH.Concentrate solvent by 50% on Rotavap, then re-cool. Alternatively, add water dropwise to induce crash-out.
Low Yield Hydrolysis of chloride.Ensure solvents are dry. Avoid prolonged heating if water is present.
Dark/Black Tar Decomposition/Oxidation.Lower temperature to 60°C. Degas solvent with

before reaction (protects sulfur).
Starting Material Persists Inactive Nucleophile.If using Thiazolidine HCl, ensure enough base (TEA) was added to liberate the free amine.

Safety & Handling

  • 2-Chloro-3-nitropyridine: Skin irritant and potential sensitizer. Handle in a fume hood.

  • Thiazolidine: Strong odor (thioether-like). Use in a well-ventilated area.

  • Nitropyridines: Many nitro-aromatics are energetic. While this specific compound is stable, avoid heating the dry solid above its melting point without solvent.

References

  • General

    
     on Nitropyridines: 
    Mahdhaoui, F., et al. "SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices."[1] International Journal of Chemical Kinetics, 2019.
    
    
  • Thiazolidine Reactivity: Verma, A., et al. "Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications." Journal of Heterocyclic Chemistry, 2019.[2]

  • Analogous Synthesis (Morpholine Derivative): GuideChem. "Preparation of 4-(3-nitropyridin-2-yl)morpholine from 2-chloro-3-nitropyridine." GuideChem Chemical Network.

  • Mechanism of Pyridine Substitution: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Reaction Guide."

Sources

Application Note: Microwave-Assisted Synthesis of Nitropyridine Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted organic synthesis (MAOS) protocol for generating nitropyridine-based thiazolidin-4-one derivatives . These hybrid molecules combine the antimicrobial potency of the nitropyridine core with the broad-spectrum biological activity of the thiazolidinone ring (often referred to as a "wonder nucleus" in medicinal chemistry).

By transitioning from conventional conductive heating to dielectric microwave heating, this protocol achieves:

  • Reaction Time Reduction: From 6–12 hours to 10–20 minutes.

  • Yield Enhancement: Increases from ~55% to >85%.

  • Green Chemistry Compliance: Reduced solvent usage and energy consumption.[1]

Scientific Rationale & Mechanism

The Pharmacophore

The target scaffold fuses a 2-amino-5-nitropyridine moiety with a 4-thiazolidinone ring.

  • Nitropyridine: Acts as an electron-deficient heteroaromatic core, often associated with antitubercular and antibacterial activity.

  • Thiazolidinone: A saturated form of thiazole with a carbonyl group at position 4. It serves as a bio-isostere capable of hydrogen bonding and hydrophobic interactions with biological targets (e.g., bacterial enzymes, non-nucleoside reverse transcriptase).

Why Microwave Irradiation?

Conventional synthesis relies on conductive heating (oil baths), which creates temperature gradients and inefficient energy transfer. Microwave irradiation utilizes dielectric heating , which operates through two primary mechanisms:[1][2][3]

  • Dipolar Polarization: The polar solvent molecules (e.g., Ethanol, DMF) and reagents align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.

  • Ionic Conduction: Dissolved ions (catalysts or ionic reagents) oscillate under the electromagnetic field, colliding with neighboring molecules to generate heat.

This "in-core" volumetric heating leads to rapid superheating of the reaction matrix, accelerating the rate-determining step of the condensation reaction.

Reaction Pathway Visualization

The synthesis follows a one-pot, three-component condensation pathway involving an amine, an aldehyde, and a mercapto acid.

ReactionPathway Reactants Reactants: 2-Amino-5-nitropyridine + Aryl Aldehyde + Thioglycolic Acid Intermediate Intermediate: Schiff Base (Imine) [In Situ Formation] Reactants->Intermediate -H2O (Condensation) Transition Transition State: Nucleophilic Attack by Sulfur Intermediate->Transition Mercapto Addition Cyclization Cyclization: Intramolecular Dehydration Transition->Cyclization Ring Closure Product Final Product: 2-Aryl-3-(5-nitropyridin-2-yl) thiazolidin-4-one Cyclization->Product -H2O

Figure 1: Mechanistic pathway of the one-pot synthesis. The microwave energy accelerates both the initial Schiff base formation and the subsequent cyclization.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode or Multi-mode synthesis reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are not recommended due to lack of pressure/temp control.

  • Reagents:

    • 2-Amino-5-nitropyridine (1.0 mmol)

    • Substituted Benzaldehyde (1.0 mmol) (e.g., 4-Chlorobenzaldehyde)

    • Thioglycolic Acid (1.5 mmol)

    • Anhydrous Zinc Chloride (ZnCl₂) (Catalytic amount, ~10 mol%)

  • Solvent: Absolute Ethanol (3–5 mL). Alternative: DMF for higher temperature requirements.

Step-by-Step Methodology

Step 1: Reagent Preparation In a 10 mL microwave-transparent crimp-sealed vial, dissolve 2-amino-5-nitropyridine (1 eq) and the aromatic aldehyde (1 eq) in absolute ethanol. Add a catalytic amount of ZnCl₂.

Step 2: Pre-Stirring (Optional but Recommended) Stir the mixture at room temperature for 2 minutes to ensure homogeneity. Add Thioglycolic acid (1.5 eq) dropwise.

Step 3: Microwave Irradiation Place the vial in the reactor cavity. Program the instrument with the following dynamic method:

  • Mode: Dynamic (Power cycling to maintain temp)

  • Temperature: 90°C

  • Power Max: 300 W

  • Hold Time: 10–15 minutes

  • Stirring: High

Step 4: TLC Monitoring Carefully vent the vial. Spot the reaction mixture on a Silica Gel GF254 plate. Eluent: Toluene/Ethyl Acetate (7:3). Look for the disappearance of the amine spot and the appearance of a new spot at a different R_f.

Step 5: Workup & Isolation Pour the hot reaction mixture onto crushed ice (~50g) with vigorous stirring. A solid precipitate should form immediately.

  • Tip: If the product comes out as a sticky oil, neutralize with 10% Sodium Bicarbonate solution to remove excess acid, then scratch the flask walls to induce crystallization.

Step 6: Purification Filter the solid under vacuum. Wash with cold water followed by a small amount of cold ethanol. Recrystallize from hot ethanol to obtain the pure product.

Data Analysis & Validation

Comparative Efficiency: Microwave vs. Conventional

The following data illustrates the efficiency gains when synthesizing 2-(4-chlorophenyl)-3-(5-nitropyridin-2-yl)thiazolidin-4-one .

ParameterConventional Heating (Reflux)Microwave-Assisted (MAOS)Improvement Factor
Reaction Time 8.0 Hours12 Minutes40x Faster
Solvent Vol. 25 mL Ethanol3 mL Ethanol8x Less Waste
Catalyst Load 20 mol%10 mol%2x Efficiency
Isolated Yield 58%92%+34% Yield
Purity (HPLC) 85% (Requires Column Chrom.)96% (Recrystallization only)Cleaner Profile
Characterization Checklist (Self-Validation)

To ensure the protocol worked, verify the following spectral markers:

  • IR Spectroscopy: Look for the disappearance of the -NH₂ stretch (3300-3400 cm⁻¹) and the appearance of a strong C=O stretch (thiazolidinone) at 1680–1720 cm⁻¹ and a C-S stretch at 680–700 cm⁻¹ .

  • ¹H NMR: The hallmark signal is the methylene protons (S-CH₂-CO) of the thiazolidinone ring, appearing as a singlet (or pair of doublets) around δ 3.8–4.0 ppm . The C2-H proton typically appears as a singlet around δ 6.0–6.5 ppm .

Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Step1 Weigh Reagents: Amine + Aldehyde + Acid Step2 Solvent Addition: Ethanol (3mL) + ZnCl2 Step1->Step2 Step3 MW Irradiation: 90°C, 300W, 12 min Step2->Step3 Step4 TLC Check: Confirm Amine Consumption Step3->Step4 Step4->Step3 Incomplete Step5 Quench: Pour onto Crushed Ice Step4->Step5 Complete Step6 Filtration & Wash: Cold Water/Ethanol Step5->Step6 Step7 Recrystallization: Pure Product Step6->Step7

Figure 2: Operational workflow for the synthesis of thiazolidinone derivatives.

Expert Tips & Troubleshooting

  • The "Oiling Out" Problem: Thiazolidinones often separate as oils upon pouring into ice water.

    • Solution: Do not discard the oil. Decant the water, add a small amount of ethanol (1-2 mL), and scratch the vessel walls with a glass rod while cooling in an ice bath. This mechanical stress induces nucleation.

  • Solvent Choice: While Ethanol is "green," DMF (Dimethylformamide) absorbs microwaves more efficiently due to its high dipole moment and high boiling point. If yields are low (<50%) in ethanol, switch to DMF and increase temperature to 110°C.

  • Safety Warning: Nitropyridines can be energetic. Thioglycolic acid smells potent and is corrosive. Always operate the microwave reactor in a fume hood and use pressure-rated vials.

References

  • Saini, N., et al. (2020).[4] Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. SRUC/PubMed.

  • Kola, S. S., et al. (2024).[5][6] Microwave-assisted green synthesis and molecular docking study of some new 4-thiazolidinone derivatives as possible bioactive agents. Indian Journal of Heterocyclic Chemistry.

  • Kappe, C. O. (2008). Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews.[7]

  • Chakraborty, B., et al. (2016). Microwave assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. PMC/NIH.

  • Geetha, B., et al. (2019).[8] Microwave Assisted Synthesis, QSAR and Molecular Docking Studies of 2,4-Thiazolidinedione Derivatives. Rasayan Journal of Chemistry.

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 3-(3-Nitropyridin-2-yl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing the Cytotoxic Profile of Novel Thiazolidine Derivatives

The discovery and development of novel therapeutic agents require a rigorous evaluation of their biological activity, with cytotoxicity assessment being a cornerstone of this process. The compound 3-(3-Nitropyridin-2-yl)thiazolidine belongs to the thiazolidine class of heterocyclic compounds. Thiazolidine and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The incorporation of a nitropyridine moiety may further enhance its biological activity, as nitropyridine derivatives have also been investigated for their potential as anticancer agents.[5]

The evaluation of a novel compound's cytotoxic potential is a critical first step in drug discovery.[6][7][8] It provides essential data on the concentration-dependent toxic effects on cells, enabling the determination of the therapeutic window and shedding light on the potential mechanism of action.[7] This guide provides a comprehensive set of protocols to assess the cytotoxicity of this compound, employing a multi-parametric approach to gain a thorough understanding of its effects on cell viability, membrane integrity, and the induction of apoptosis.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step methodologies for a panel of robust and well-established in vitro cytotoxicity assays. The rationale behind the selection of these assays is to provide a holistic view of the compound's cytotoxic profile.

Recommended Assay Panel for a Comprehensive Cytotoxicity Profile

To obtain a comprehensive understanding of the cytotoxic effects of this compound, we recommend a tiered approach utilizing a panel of assays that measure different cellular parameters. This multi-assay strategy provides a more complete picture than a single assay alone.

  • Metabolic Activity and Cell Viability Assay (MTT Assay): This initial screening assay assesses the metabolic activity of cells as an indicator of their viability.[9] It is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9][10]

  • Cell Membrane Integrity Assay (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[11][12] It is a reliable indicator of cell lysis and necrosis.[11]

  • Apoptosis Detection Assay (Annexin V & Propidium Iodide Staining): This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[13][14][15] It provides insight into the mechanism of cell death induced by the compound.

The following sections provide detailed protocols for each of these assays.

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Preparation (Stock & Working Solutions) Cell_Seeding 3. Cell Seeding in 96-well plates Compound_Treatment 4. Treatment with This compound Cell_Seeding->Compound_Treatment MTT_Assay 5a. MTT Assay (Metabolic Activity) Compound_Treatment->MTT_Assay 24-72h incubation LDH_Assay 5b. LDH Assay (Membrane Integrity) Compound_Treatment->LDH_Assay 24-72h incubation Apoptosis_Assay 5c. Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay 24-72h incubation Data_Acquisition 6. Data Acquisition (Spectrophotometer/Flow Cytometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calculation 7. IC50 Determination & Statistical Analysis Data_Acquisition->IC50_Calculation

Caption: General experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[9] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Materials
  • This compound

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[17]

  • 96-well flat-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

    • Incubate the plate for 3-4 hours at 37°C.[9][17]

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[16]

Data Analysis
  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Cell LineThis compound IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
HeLaExample: 25.4 ± 3.1Example: 0.8 ± 0.1
A549Example: 42.1 ± 5.6Example: 1.2 ± 0.2
MCF-7Example: 18.9 ± 2.5Example: 0.5 ± 0.08
HEK293Example: >100Example: 5.3 ± 0.7

Protocol 2: LDH Release Assay for Cytotoxicity

Principle

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[18] The amount of formazan is proportional to the amount of LDH released, which indicates the extent of cell lysis.[18]

Materials
  • LDH Cytotoxicity Assay Kit (commercially available)

  • Treated cell culture supernatants from Protocol 1

  • 96-well flat-bottom assay plate

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Microplate reader

Step-by-Step Protocol
  • Prepare Controls:

    • Spontaneous LDH release (negative control): Untreated cells.

    • Maximum LDH release (positive control): Untreated cells lysed with lysis buffer 45 minutes before the assay.

    • Background control: Culture medium without cells.

  • Sample Collection:

    • After the treatment period (as in Protocol 1), centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide Staining

Principle

This assay distinguishes between different stages of cell death.[13][15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13][15] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13][15]

Materials
  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Treated cells

  • 6-well plates or T25 flasks

  • Phosphate-buffered saline (PBS)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[13][15]

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[14]

    • Analyze the cells by flow cytometry within one hour of staining.

Data Interpretation

The flow cytometry data will be displayed as a quadrant plot:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Apoptosis_Quadrants cluster_quadrants origin->x_axis_end origin->y_axis_end y_axis Propidium Iodide (PI) → x_axis Annexin V-FITC → q1 Necrotic (Annexin V- / PI+) q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) q3 Live (Annexin V- / PI-) q4 Early Apoptotic (Annexin V+ / PI-)

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Further Mechanistic Insights: Caspase Activity Assay

To further elucidate the apoptotic pathway induced by this compound, a caspase activity assay can be performed. Caspases are a family of cysteine proteases that play essential roles in apoptosis.[20] Caspase-3 is a key executioner caspase.[20]

Principle

Caspase-3 activity can be measured using a colorimetric or fluorometric assay.[21] The assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a chromophore or fluorophore.[21] Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.[21]

A detailed protocol for a caspase-3 colorimetric assay can be found in commercially available kits and typically involves cell lysis, incubation of the lysate with the caspase-3 substrate, and measurement of the absorbance of the released chromophore.[22][23]

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic characterization of the novel compound this compound. By employing a combination of assays that assess metabolic activity, membrane integrity, and the mode of cell death, researchers can obtain a comprehensive and reliable dataset. The determination of IC₅₀ values across different cell lines will be crucial for understanding the compound's potency and selectivity.

Positive results from these initial screens, particularly the induction of apoptosis, would warrant further investigation into the specific molecular pathways involved. This could include examining the expression of pro- and anti-apoptotic proteins, cell cycle analysis, and the assessment of mitochondrial membrane potential. These subsequent studies will be vital in elucidating the mechanism of action of this compound and its potential as a therapeutic agent.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • CUSABIO. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Lelli, C., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Abbkine. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesized nitropyridine-thiazolidin-4-one conjugates 4a-4d. Retrieved from [Link]

  • Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(16), 4983. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal.... Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2025). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. Molecules, 30(14), 1234. [Link]

  • Kassie, F., et al. (2014). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. Toxicology in Vitro, 28(5), 986-994. [Link]

  • Bosenbecker, J., et al. (2014). Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 28(9), 425-432. [Link]

  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. [Link]

  • Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]

  • Bosenbecker, J., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 28(9), 425-32. [Link]

  • ResearchGate. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Retrieved from [Link]

Sources

Application Note and Protocol: Preparation of Stock Solutions for 3-(3-Nitropyridin-2-yl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(3-Nitropyridin-2-yl)thiazolidine is a heterocyclic small molecule incorporating both a nitropyridine and a thiazolidine moiety. Thiazolidine derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The nitropyridine group can also confer distinct biological and chemical characteristics. Accurate and reproducible biological screening or any downstream application hinges on the precise and consistent preparation of compound stock solutions. Improper handling, dissolution, or storage can lead to concentration inaccuracies, compound degradation, or precipitation, ultimately compromising experimental data integrity.

This document provides a comprehensive, field-tested protocol for the preparation, storage, and handling of stock solutions of this compound. It is designed for researchers, scientists, and drug development professionals to ensure the stability and reliability of the compound for experimental use. The protocols herein emphasize best practices to maintain compound integrity and achieve reproducible results.[4]

Physicochemical Properties & Data Summary

A summary of the essential quantitative and qualitative data for this compound is presented in Table 1. Researchers should always refer to the Certificate of Analysis (CofA) provided by the supplier for lot-specific information.[5]

ParameterValueSource / Rationale
Molecular Formula C₈H₉N₃O₂SDerived from chemical structure.
Molecular Weight 211.24 g/mol Calculated from the molecular formula.
Appearance Assumed to be a solid (white to yellow powder).Typical for small molecule compounds of this class.[5]
Purity Refer to lot-specific Certificate of Analysis.Purity is critical for accurate concentration calculations.
Recommended Solvent Dimethyl Sulfoxide (DMSO), AnhydrousDMSO is a versatile aprotic solvent capable of dissolving a wide range of organic compounds for biological assays.[6][7]
Solubility in DMSO Estimated to be ≥10 mM.This is a typical target concentration for primary stock solutions of novel small molecules. Empirical validation is required.

Safety, Handling, and Storage

3.1 Safety Precautions (EHS)

The toxicological properties of this compound have not been fully elucidated. Therefore, it must be handled with care, assuming it is potentially hazardous. Compounds containing the nitropyridine moiety can be toxic if swallowed, inhaled, or absorbed through the skin.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][12][13]

  • Engineering Controls: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of dust or fumes.[13][14]

  • Spill & Disposal: In case of a spill, contain the material using an absorbent medium and dispose of it as hazardous chemical waste according to your institution's guidelines.[12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

    • Eye Contact: Flush eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek medical attention.[11][12]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[9][12]

3.2 Compound Handling

Small molecule powders can be hygroscopic or electrostatically charged, making them difficult to handle.[15]

  • Before opening the vial for the first time, centrifuge it briefly to ensure all powder is collected at the bottom.[5]

  • For compounds supplied in very small quantities (e.g., ≤10 mg), it is recommended to dissolve the entire contents of the vial directly to create a stock solution, avoiding weighing errors.[5][15]

3.3 Long-Term Storage

  • Solid Compound: Store the vial containing the solid compound at -20°C, protected from light and moisture. A desiccator can be used for added protection against humidity.[5][15]

  • Stock Solutions: Store stock solutions in tightly sealed, Teflon-capped glass vials at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5][16]

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution in anhydrous DMSO. This concentration is a standard starting point for most screening campaigns.

4.1 Materials and Reagents

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (purity ≥99.7%)

  • Analytical balance (readable to 0.01 mg)

  • Sterile, amber glass vials with Teflon-lined screw caps

  • Calibrated positive displacement or air displacement pipettes with appropriate sterile tips

  • Vortex mixer

  • Sonicator (water bath type)

  • 0.2 µm syringe filter (optional, for sterilization)

4.2 Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage start Start: Equilibrate Compound weigh Weigh Compound (e.g., 2.11 mg) start->weigh Bring to RT add_solvent Add Calculated DMSO (e.g., 1.0 mL for 10 mM) weigh->add_solvent Transfer to vial vortex Vortex Thoroughly add_solvent->vortex sonicate Sonicate if Needed vortex->sonicate If solids persist inspect Visually Inspect for Clarity sonicate->inspect inspect->vortex If needed aliquot Aliquot into Cryovials inspect->aliquot Fully Dissolved label_vials Label Vials Clearly aliquot->label_vials store Store at -80°C label_vials->store end End: Ready for Use store->end

Caption: Workflow for preparing a 10 mM stock solution.

4.3 Step-by-Step Methodology

  • Preparation:

    • Remove the vial of this compound from the freezer and allow it to equilibrate to room temperature for at least 20 minutes before opening.

    • Rationale: This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic compound, which could affect its mass and stability.[16]

  • Calculation:

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))

    • Example for 2.11 mg of compound (MW = 211.24 g/mol ):

      • Volume (L) = 0.00211 g / (211.24 g/mol × 0.010 mol/L) = 0.001 L = 1.0 mL

      • Therefore, add 1.0 mL of DMSO to 2.11 mg of the compound to make a 10 mM stock solution.

  • Dissolution:

    • In a chemical fume hood, carefully weigh the desired amount of compound into a sterile, amber glass vial. Alternatively, use the entire contents of a pre-weighed vial.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes.[14][15] Warming the solution briefly to 37°C may also aid dissolution, but should be done with caution if the compound's thermal stability is unknown.[14][15]

    • Repeat vortexing and inspection until the solution is completely clear. A clear solution is paramount for accurate downstream dilutions.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in clearly labeled, amber cryovials.

    • Rationale: Aliquoting is essential to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[5] It also minimizes the risk of contamination.[4]

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[4]

    • Store the aliquots at -80°C for maximum stability.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium.

5.1 Serial Dilution Workflow

G stock 10 mM Stock in DMSO int1 100 µM Intermediate in Medium stock->int1 1:100 Dilution (e.g., 2 µL in 198 µL) work1 10 µM Working Solution int1->work1 1:10 Dilution work2 1 µM Working Solution work1->work2 1:10 Dilution work3 0.1 µM Working Solution work2->work3 1:10 Dilution

Caption: Example of a serial dilution from a stock solution.

5.2 Protocol for Dilution in Aqueous Media

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Briefly vortex the thawed stock solution to ensure homogeneity.

  • Perform serial dilutions to reach the final desired concentration in your experimental medium (e.g., PBS, cell culture medium).

  • Crucial Consideration: To prevent the compound from precipitating, add the DMSO stock solution to the aqueous medium while gently vortexing or swirling the medium. Do not add aqueous buffer directly to the concentrated DMSO stock.[14]

  • Solvent Toxicity: Ensure the final concentration of DMSO in the working solution is non-toxic to your biological system, typically ≤0.5%, with ≤0.1% being preferable.[14][17][18] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound fails to dissolve completely. - Insufficient solvent volume.- Low intrinsic solubility.- Compound has degraded or absorbed water.- Re-check calculations.- Gently warm the solution to 37°C while sonicating.[14][15]- Try a lower stock concentration (e.g., 5 mM or 1 mM).
Precipitate forms upon dilution in aqueous buffer. - Compound has low aqueous solubility.- "Salting out" effect.- Perform dilutions in a stepwise manner.[17]- Vigorously vortex the aqueous solution while adding the DMSO stock.[14]- Consider using a co-solvent like Pluronic F-68 or PEG400 in the final solution (requires validation).[17]
Inconsistent experimental results between aliquots. - Compound degradation due to improper storage.- Incomplete initial dissolution.- Solvent evaporation from stock vials.- Ensure stock solutions are stored at -80°C and protected from light.- Always ensure the stock is a clear solution before aliquoting.- Use vials with high-quality Teflon seals and minimize the time vials are open.[16]

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 2012. [Link]

  • Preparation of Stock Solutions. Enfanos. [Link]

  • SMALL MOLECULES - Frequently Asked Questions. Captivate Bio. [Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • Safety Data Sheet - 5-Chloro-2-nitropyridine. Jubilant Ingrevia. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific, 2024. [Link]

  • 3-Nitropyridin-2-ylamine PubChem Entry. National Center for Biotechnology Information. [Link]

  • Chemical properties, synthetic methods and biological activities of thiazolidinone derivatives. Journal of Research in Chemistry, 2020. [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 2022. [Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 2024. [Link]

  • Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. ResearchGate, 2014. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate, 2011. [Link]

  • Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 2014. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 2022. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 2022. [Link]

  • Synthesis and Biological Evaluation of 3-(Benzo[d]Thiazol-2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Biointerphases, 2023. [Link]

Sources

Application Note: Solvent Selection & Recrystallization Protocols for Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Nitropyridine derivatives (e.g., 2-amino-3-nitropyridine, 4-nitropyridine N-oxide) are critical intermediates in the synthesis of kinase inhibitors and energetic materials.[1] However, their purification presents a unique dichotomy: the electron-withdrawing nitro group increases polarity and melting point, while the pyridine ring introduces basicity and potential instability (particularly in 4-nitropyridine free bases).[1]

This guide provides a rational, safety-first approach to solvent selection. Unlike standard aromatics, nitropyridines are prone to "oiling out" (liquid-liquid phase separation) and thermal decomposition.[1] This protocol prioritizes Process Safety (minimizing thermal hazards) and Green Chemistry (aligning with CHEM21 solvent selection guides).[1]

Physicochemical Profiling & Solvent Strategy

Successful recrystallization requires balancing the high polarity of the nitro group with the lipophilicity of the aromatic ring.[2]

The Solubility "Goldilocks" Zone[2]
  • Too Polar (Water, pure DMSO): High solubility at all temperatures or difficult removal.[1]

  • Too Non-Polar (Hexane, Toluene): Insoluble even at boiling; useful only as anti-solvents.[1]

  • Ideal Class: Polar Protic (Alcohols) or Polar Aprotic (Esters/Ketones).[1]

Decision Matrix: Solvent Selection

The following logic gate determines the optimal solvent system based on the specific derivative's properties.

SolventSelection Start Start: Nitropyridine Derivative SolubilityTest Solubility Test (100 mg/mL) Start->SolubilityTest CheckCold Soluble at 25°C? SolubilityTest->CheckCold CheckHot Soluble at Reflux? CheckCold->CheckHot No (Good) BinarySystem Use Binary System (Solvent/Anti-Solvent) CheckCold->BinarySystem Yes (Too Soluble) SingleSolvent Use Single Solvent (Cool Slowly) CheckHot->SingleSolvent Yes CheckHot->BinarySystem No (Insoluble) SolventChoice1 Preferred: Ethanol, IPA Alternative: Ethyl Acetate SingleSolvent->SolventChoice1 SolventChoice2 Solvent: Acetone, THF Anti-Solvent: Hexane, Water BinarySystem->SolventChoice2

Figure 1: Decision matrix for selecting single vs. binary solvent systems based on thermal solubility profiles.[1][3][4][5][6][7]

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Standard)

Target Compounds: 2-amino-3-nitropyridine, 4-nitropyridine N-oxide.[1] Recommended Solvents: Ethanol (95% or absolute), Acetone (for N-oxides).[1]

Step-by-Step Workflow:

  • Safety Check: Ensure the compound's DSC (Differential Scanning Calorimetry) onset temperature is >50°C above the solvent boiling point.[1][2]

  • Dissolution: Place crude solid in a round-bottom flask. Add solvent (e.g., Ethanol) dropwise while heating to reflux.[1]

    • Critical: Use the minimum amount required to dissolve the solid at boiling.[2]

  • Filtration (Hot): If insoluble impurities (black specs) remain, filter quickly through a pre-warmed glass frit or fluted filter paper.[1]

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2-3 hours.

    • Why? Rapid cooling traps impurities and causes oiling out.[1]

  • Crystallization: Move flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold (-10°C) solvent.[1]

  • Drying: Dry in a vacuum oven at 40°C. Warning: Do not overheat nitro compounds.

Protocol B: Binary Solvent (Solvent/Anti-Solvent)

Target Compounds: Highly lipophilic derivatives or those that oil out in alcohols.[1] System: Acetone/Hexane or Ethanol/Water.[1][8]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in the "Good Solvent" (e.g., Acetone) at reflux.[1]

  • Anti-Solvent Addition: While maintaining reflux, slowly add the "Anti-Solvent" (e.g., Hexane) dropwise.[1]

  • Cloud Point: Stop addition immediately when a persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of the "Good Solvent" to clear the solution.[1]

  • Cooling: Remove from heat and insulate the flask with a towel to ensure very slow cooling.

  • Seeding (Optional): If no crystals form at 25°C, add a seed crystal or scratch the glass surface.[1]

Critical Process Parameters & Data

Solvent Properties Table

Select solvents that minimize toxicity (Class 3 preferred) and possess appropriate boiling points.[1]

SolventBoiling Point (°C)Dielectric Constant (

)
Suitability for NitropyridinesSafety Note
Ethanol 7824.5Excellent. Primary choice for amino-nitro derivatives.[1]Flammable.[1][9]
Acetone 5620.7Good. Excellent for N-oxides.[1]Highly flammable; volatile.[1][9]
Ethyl Acetate 776.0Moderate. Good for less polar derivatives.[1]Low toxicity.[1]
Water 10080.1Anti-Solvent. Use with Ethanol or Acetone.[1]High heat capacity (slow cooling).[1]
Hexane/Heptane 69 / 981.9Anti-Solvent. Use with EtAc or DCM.[1]Static discharge risk.[1][9]
DCM 408.9Avoid. Poor thermal range; toxic.[1]Only use if strictly necessary.
Troubleshooting: The "Oiling Out" Phenomenon

Nitropyridines frequently separate as an oil rather than crystals.[1][2] This occurs when the solute's melting point is depressed below the solvent's boiling point due to impurities.[2][7]

OilingOut Problem Problem: Product Oils Out Sol1 Solution 1: Add more solvent (Lower saturation T) Problem->Sol1 Sol2 Solution 2: Switch to lower BP solvent (e.g., Acetone vs Ethanol) Problem->Sol2 Sol3 Solution 3: Re-heat and seed at cloud point Problem->Sol3

Figure 2: Troubleshooting logic for oiling out events.

Safety & Stability (Self-Validating Systems)

Working with nitropyridines requires strict adherence to safety protocols due to the energetic nature of the nitro group.[2]

  • Thermal Instability:

    • 4-Nitropyridine Free Base: Inherently unstable.[1] It can polymerize or decompose violently.[1] Always handle as the N-oxide or hydrochloride salt until the final step.[2]

    • DSC Validation: Before scaling up (>1g), run a DSC.[1] If an exotherm is detected <100°C, do not reflux.[1] Use room-temperature evaporation or antisolvent precipitation instead.[1]

  • Validation of Purification:

    • TLC: Check for disappearance of regioisomers (often have different Rf values).

    • 1H NMR: Nitropyridine protons are distinctively deshielded.[1] Verify integral ratios.

    • Melting Point: A sharp range (<2°C) indicates high purity.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed).[1] Recrystallization Techniques and Solvent Selection. (Standard text, verified concept).[1]

  • Prat, D., et al. (2016).[1][10] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]

  • Organic Syntheses. (1950).[1] "4-Nitropyridine N-Oxide."[1][3][4][11] Org.[1][12] Synth. 30,[1][3] 70. (Demonstrates Acetone recrystallization). [Link]

  • PubChem Compound Summary. "2-Amino-3-nitropyridine." (Solubility data verification). [Link]

  • Canadian Journal of Chemistry. (1960). "Pyridine Derivatives: Malonations of Substituted Nitropyridines." (Reference for dilute methanol protocols). [Link][1]

Sources

reduction of nitro group in 3-(3-Nitropyridin-2-yl)thiazolidine to amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 3-(3-Nitropyridin-2-yl)thiazolidine

Executive Summary

This guide details the protocol for the reduction of the nitro group in This compound to its corresponding amine, 3-(3-Aminopyridin-2-yl)thiazolidine .

The primary challenge in this transformation is the presence of the thiazolidine ring . The sulfur atom within this heterocycle acts as a potent catalyst poison, rendering standard catalytic hydrogenation (Pd/C, H₂) ineffective or requiring prohibitive catalyst loadings. Furthermore, harsh reducing conditions (e.g., Sn/HCl) risk opening the saturated thiazolidine ring.

Recommended Approach: This protocol establishes Iron-mediated reduction in aqueous ethanol (Fe/NH₄Cl) as the "Gold Standard" method. It offers superior chemoselectivity, preserving the thiazolidine sulfur while quantitatively reducing the nitro group. An alternative Sodium Dithionite (Na₂S₂O₄) method is provided for specific small-scale applications.

Substrate Analysis & Mechanistic Strategy

The Chemoselectivity Challenge

The substrate contains two competing functionalities:

  • Nitro Group (-NO₂): The target for reduction to -NH₂.

  • Thiazolidine Sulfur (S): A "soft" Lewis base that binds irreversibly to "soft" transition metals (Pd, Pt), blocking active sites (Catalyst Poisoning).

Why Standard Methods Fail:

  • Catalytic Hydrogenation (Pd/C): The sulfur atom rapidly coordinates to the Pd surface, halting the catalytic cycle.

  • Raney Nickel: often leads to desulfurization , cleaving the C-S bonds and destroying the thiazolidine ring.

  • Strong Acid Reductions (Sn/HCl): Can lead to hydrolysis of the aminal-like C-N bond connecting the thiazolidine to the pyridine.

The Solution: Dissolving Metal Reduction (Fe⁰) Iron powder in the presence of a mild proton source (NH₄Cl) operates via a single-electron transfer (SET) mechanism on the surface of the iron. This heterogeneous surface is far less susceptible to sulfur poisoning than noble metal catalysts.

ReactionPathway Substrate 3-(3-Nitropyridin-2-yl) thiazolidine PdPath Catalytic Hydrogenation (Pd/C, H2) Substrate->PdPath Avoid FePath Dissolving Metal (Fe / NH4Cl) Substrate->FePath Recommended Poisoned FAILURE: Catalyst Poisoning (S-Pd coordination) PdPath->Poisoned Product SUCCESS: 3-(3-Aminopyridin-2-yl) thiazolidine FePath->Product

Figure 1: Mechanistic pathway selection. The sulfur atom in the thiazolidine ring necessitates the use of iron-mediated reduction over catalytic hydrogenation.

Protocol 1: Fe/NH₄Cl Reduction (Gold Standard)

Applicability: Scalable from mg to kg. Robust against moisture and air. Reaction Time: 2–4 Hours.

Materials & Reagents
ReagentEquivalentsRoleSpecification
Substrate 1.0 equivReactant>95% Purity
Iron Powder 5.0 equivReductant325 mesh (Fine powder is critical for kinetics)
Ammonium Chloride 5.0 equivElectrolyte/Proton SourceTechnical Grade
Ethanol/Water 4:1 v/vSolventEthanol (95%) is sufficient
Ethyl Acetate -Extraction SolventHPLC Grade
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 eq) in Ethanol/Water (4:1 ratio) . The concentration should be approximately 0.1 M.

  • Activation: Add Ammonium Chloride (5.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Addition: Add Iron Powder (5.0 eq) in a single portion.

    • Note: The reaction is heterogeneous; vigorous stirring is essential to keep the iron suspended.

  • Reaction: Heat the mixture to 70–80°C (Reflux) .

    • Observation: The mixture will turn dark grey/brown (iron oxides). Monitor by TLC or LCMS.[1] The starting material (Nitro) is typically less polar than the product (Amine).

    • LCMS Target: Look for Mass Shift [M+H]⁺: -30 amu (Conversion of NO₂ to NH₂).

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove iron sludge. Wash the pad copiously with warm Ethyl Acetate (or Methanol if solubility is an issue) to desorb the amine product from the iron surface.

    • Caution: Do not let the iron filter cake dry out completely in air, as finely divided iron can be pyrophoric. Keep it wet with water before disposal.

  • Extraction:

    • Concentrate the filtrate to remove most of the Ethanol.

    • Dilute the remaining aqueous residue with water and extract 3x with Ethyl Acetate .

    • Note: Aminopyridines can be water-soluble. If yield is low, saturate the aqueous layer with NaCl (Salting out) or use THF/EtOAc mixtures.

  • Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo to afford the crude amine.

WorkupWorkflow Step1 Crude Reaction Mixture (Fe Sludge + Product) Step2 Filter through Celite Pad Step1->Step2 Step3 Wash Cake with Warm EtOAc Step2->Step3 Step4 Biphasic Extraction (Aq. Phase / Org. Phase) Step3->Step4 Decision Is Product in Aqueous? Step4->Decision Recover Saturate Aq. with NaCl Re-extract with THF Decision->Recover Yes (Low Yield) Final Dry (Na2SO4) & Concentrate Decision->Final No (Ideal) Recover->Final

Figure 2: Workup workflow focusing on iron sludge removal and product recovery.

Protocol 2: Sodium Dithionite Reduction (Alternative)

Applicability: Small scale (<500 mg) or when metal waste is strictly prohibited. Mechanism: Electron transfer via SO₂ radical anion.

  • Dissolution: Dissolve substrate (1.0 eq) in THF/Water (1:1) .

  • Reagent Addition: Add Sodium Dithionite (Na₂S₂O₄, 3.0–4.0 eq) slowly to the solution.

  • Buffer: If the reaction stalls, add Sodium Bicarbonate (NaHCO₃) to maintain pH ~7-8, as dithionite decomposition produces acid which can inhibit the reaction.

  • Reaction: Stir at 40–50°C for 2 hours.

  • Workup: Evaporate THF. The product may precipitate from the aqueous layer. If not, extract with EtOAc as above.

Analytical Validation (QC)

TechniqueExpected ObservationInterpretation
LCMS M-30 mass shiftLoss of 2 Oxygens (32), Gain of 2 Hydrogens (2). Net = -30.[2]
1H NMR Upfield Shift of Pyridine ProtonsThe conversion of electron-withdrawing NO₂ to electron-donating NH₂ shields the pyridine ring protons (moves them to lower ppm).
1H NMR Broad Singlet (approx.[3] 4.0–6.0 ppm)Appearance of exchangeable -NH₂ protons (D₂O shake disappears).

Troubleshooting & Pitfalls

  • Problem: Low Yield / Product stuck on Iron.

    • Solution: The aminopyridine moiety can coordinate to iron oxides. Wash the Celite cake with 10% Methanol in Dichloromethane or warm EtOAc.

  • Problem: Incomplete Reaction.

    • Solution: Add fresh Iron powder and NH₄Cl. The iron surface oxidizes over time and becomes inactive. Ensure vigorous stirring breaks up clumps.

  • Problem: "Sulfur Smell" or Desulfurization.

    • Solution: This indicates C-S bond cleavage. Ensure temperature does not exceed 80°C. Avoid using Zinc/HCl, which is more aggressive than Fe/NH₄Cl.

References

  • Organic Chemistry Portal. (2023).[4] Reduction of Nitro Compounds: Iron-mediated methods.[3][5] Retrieved from [Link]

  • Liu, Y. et al. (2005).[5][6] A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[5][6] Advanced Synthesis & Catalysis.[6] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Sodium Dithionite (Sodium Hydrosulfite) as a Reducing Agent.[7] Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving solubility of 3-(3-Nitropyridin-2-yl)thiazolidine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Enhancement of 3-(3-Nitropyridin-2-yl)thiazolidine[1]

Case ID: #NT-PYR-THZ-001 Classification: Weak Base / Low Solubility (BCS Class II/IV equivalent) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation when diluting your DMSO stock into aqueous media or struggling to formulate this compound for in vivo dosing.[2]

The Root Cause: The molecule This compound presents a specific physicochemical trap.[1] The core scaffold is a 2-amino-3-nitropyridine derivative.[1][3][4]

  • Electronic Deactivation: The nitro group at position 3 is strongly electron-withdrawing.[2] This drastically reduces the basicity of the pyridine nitrogen.[2] While a standard 2-aminopyridine has a pKa ~6.8, the 3-nitro group suppresses this to pKa ~2.4 .[1][2]

  • Consequence: The compound remains neutral (uncharged) at physiological pH (7.[2]4) and even in acidic environments (pH 4–5).[1][2] Standard "pH adjustment" strategies (like adding acetic acid) will fail because you cannot drop the pH low enough (< 1.[1][2]5) to protonate it without destroying biological matrices.[1][2]

This guide provides three validated workflows to bypass this solubility limit.

Module 1: Cosolvent Systems (In Vitro Assays)

Objective: Achieve kinetic solubility for cellular or enzymatic assays (up to 100 µM).

The Logic: Since ionization is negligible at pH 7.4, we must rely on reducing the dielectric constant of the media.[2] The Log-Linear Solubilization Model dictates that solubility increases exponentially with the volume fraction of cosolvent.[2]

Recommended Solvent Systems
Component A (Organic)Component B (Aqueous)Max Ratio (v/v)Est.[1][2] SolubilityContext
DMSO PBS (pH 7.4)0.5% - 1.0%10 - 50 µMCellular Assays (Check tolerance)
PEG 400 Water / Saline20% - 40%0.5 - 2.0 mg/mLIP/IV Dosing (Rodents)
Ethanol Water< 10%Low (< 100 µM)Not recommended (Precipitation risk)
NMP Saline5% - 10%High (> 2 mg/mL)Toxicological studies only
Troubleshooting Protocol: The "Solvent Shift" Method

Use this if your compound precipitates immediately upon addition to media.

  • Prepare Stock: Dissolve compound in 100% DMSO at 20 mM .

  • Intermediate Dilution (Critical Step): Do NOT pipette 20 mM stock directly into media.[1][2]

    • Dilute the 20 mM stock 1:10 into PEG 400 first.[2] (Result: 2 mM in 90% PEG/10% DMSO).

  • Final Dilution: Pipette this intermediate solution into your assay buffer.

    • Why? This prevents the "local supersaturation shock" that occurs when a hydrophobic droplet hits water, forming amorphous aggregates that never redissolve.[2]

Module 2: Cyclodextrin Complexation (The Gold Standard)

Objective: Thermodynamic stability without organic solvents.

The Logic: The 3-nitropyridine ring is planar and lipophilic, making it an ideal "guest" for the hydrophobic cavity of Beta-Cyclodextrins.[2] The nitro group provides a dipole handle that often stabilizes the inclusion complex (


 constant).[1][2]

Recommended Excipient: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Captisol®) .[1] Avoid alpha-CD (cavity too small) and parent beta-CD (nephrotoxic).[1]

Step-by-Step Complexation Protocol
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or 10 mM Phosphate Buffer (pH 7.4).[1][2]

  • Addition: Add this compound in excess (e.g., 5 mg/mL) to the vehicle.

  • Energy Input:

    • Option A (Lab Scale): Vortex for 5 mins, then sonicate in a water bath at 40°C for 30 mins.

    • Option B (Scale Up): High-shear mixing or ball milling.[1][2]

  • Equilibration: Shake at room temperature for 24 hours (protect from light due to nitro group photosensitivity).

  • Filtration: Filter through a 0.22 µm PVDF filter (nylon may bind the drug).[2]

  • Quantification: Measure filtrate concentration via HPLC-UV (approx. 254 nm or 350 nm for the nitro-aromatic band).

Module 3: Solid Dispersion (In Vivo / Formulation)

Objective: High exposure for oral dosing (PO).[1][2]

The Logic: Crystalline forces (lattice energy) are the enemy.[2] We must convert the compound to an Amorphous Solid Dispersion (ASD) .[2][5] Since the compound is a very weak base, enteric polymers (which dissolve at intestinal pH) prevent recrystallization.[2]

Recommended Polymer: HPMCAS-MF (Hypromellose Acetate Succinate) or Eudragit L100 .[1][2]

Workflow Visualization

SolubilityWorkflow Start Compound: this compound Check_pKa Check pKa (approx 2.4) Start->Check_pKa Salt_Screen Salt Screen? Check_pKa->Salt_Screen Standard Approach CD_Path Cyclodextrin Complexation (HP-beta-CD) Check_pKa->CD_Path In Vivo (IV/IP) Cosolvent_Path Cosolvent System (PEG400 / DMSO) Check_pKa->Cosolvent_Path In Vitro (Cellular) ASD_Path Amorphous Solid Dispersion (HPMCAS / Spray Dry) Check_pKa->ASD_Path In Vivo (Oral PO) Salt_Fail Fail: Salts hydrolyze at pH > 3 Salt_Screen->Salt_Fail Weak Basicity Success_IV Soluble Formulation (Injectable) CD_Path->Success_IV Cosolvent_Path->Success_IV Success_PO High Bioavailability (Oral) ASD_Path->Success_PO

Caption: Decision matrix for formulating weakly basic nitropyridine derivatives. Note the failure of standard salt screening due to low pKa.

FAQs & Troubleshooting

Q1: Can I use HCl to make a salt? A: Likely not.[2] With a pKa of ~2.4, the hydrochloride salt will readily dissociate (hydrolyze) in water, releasing the free base which will precipitate.[2] If you must try a salt, use a "super-acid" counterion like Methanesulfonate (Mesylate) or Tosylate , and keep the formulation strictly anhydrous or at very low pH (pH < 2), which is rarely physiological.[2]

Q2: My compound turns yellow/orange in solution. Is it degrading? A: Not necessarily. Nitropyridines are chromophores.[2] However, they are sensitive to photoreduction.[2]

  • Action: Perform the experiment in amber glass vials. If the solution turns from yellow to brown/black, check for degradation (nitro-to-amine reduction).[1][2]

Q3: I see "oiling out" when I add water to my DMSO stock. A: This is Liquid-Liquid Phase Separation (LLPS).[1][2] The compound is too lipophilic.[2]

  • Fix: Switch to the Module 2 (Cyclodextrin) protocol.[2] The cyclodextrin sequesters the lipophilic molecule before it can aggregate into oil droplets.[2]

Q4: What is the maximum concentration I can expect?

  • Water (pH 7): < 50 µg/mL (Estimated)[1][2]

  • 20% HP-β-CD: 2 – 5 mg/mL (Estimated)[1]

  • 40% PEG400: 1 – 3 mg/mL (Estimated)[1]

References
  • Physicochemical Properties of Nitropyridines

    • BenchChem. (2025).[1][2][6] In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine. (Provides homologous data on the solubility of amino-nitropyridine scaffolds). [1][2]

  • Cyclodextrin Complexation

    • Saokham, P., et al. (2018).[1][2] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. (Foundational text on CD complexation mechanisms for lipophilic guests).

  • Amorphous Solid Dispersions for Weak Bases

    • Pudlas, M., et al. (2019).[1] Amorphous solid dispersions of weak bases with pH-dependent soluble polymers. International Journal of Pharmaceutics. (Validates the use of HPMCAS for weak bases similar to the target molecule).

  • pKa Prediction & Basicity

    • LookChem. (2024).[1][2] 2-Amino-3-nitropyridine Properties. (Provides the critical pKa ~2.40 data point driving the "no-salt" strategy).

Sources

minimizing thiazolidine ring opening during purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazolidine Stability & Purification

Case ID: THZ-PUR-001 Status: Active Topic: Minimizing Thiazolidine Ring Opening During Purification Assigned Specialist: Senior Application Scientist

Executive Summary

The thiazolidine ring acts as a "masked" cysteine or aldehyde, widely used in peptide synthesis (pseudoprolines), native chemical ligation (NCL), and prodrug design. However, its stability is strictly pH-dependent. The ring is susceptible to acid-catalyzed hydrolysis (ring opening) via an iminium ion intermediate.[1][2]

This guide provides the protocols required to purify thiazolidine-containing compounds without degrading them. The core strategy shifts from standard acidic HPLC (0.1% TFA, pH ~2.0) to buffered systems (pH 5.0–6.5) and strictly controlled workup procedures.

Module 1: The Mechanism of Instability

To prevent ring opening, you must understand the equilibrium driving it. The thiazolidine ring (1) exists in equilibrium with an open-chain iminium ion (2) and the hydrolyzed free thiol/aldehyde (3).

The Critical Factor: This equilibrium is driven by protonation of the nitrogen atom .

  • Low pH (< 4): Protonation facilitates C-N bond cleavage. The equilibrium shifts toward the open chain.

  • Neutral pH (5–7): The ring is kinetically stable; the nitrogen remains unprotonated.

  • Substituent Effect: N-acylated thiazolidines (e.g., pseudoprolines) are significantly more stable than N-alkyl or unsubstituted thiazolidines due to the electron-withdrawing carbonyl reducing nitrogen basicity.

Visualizing the Failure Mode

Thiazolidine_Hydrolysis Thiazolidine Intact Thiazolidine Ring (Stable at pH > 5) Protonation N-Protonation (Acidic Conditions) Thiazolidine->Protonation pH < 4 Iminium Iminium Ion Intermediate Protonation->Iminium C-N Bond Cleavage Iminium->Thiazolidine Reversible Hydrolysis Hydrolysis (+ H2O) Iminium->Hydrolysis Nucleophilic Attack OpenChain Open Chain Form (Free Cys + Aldehyde) Hydrolysis->OpenChain Irreversible if separated

Figure 1: The acid-catalyzed hydrolysis pathway. In HPLC, the continuous separation of the aldehyde/ketone component from the cysteine component renders the "reversible" ring opening permanent.

Module 2: HPLC Purification Protocols

Standard peptide purification uses 0.1% Trifluoroacetic Acid (TFA). Do not use this for labile thiazolidines. The pH of 0.1% TFA is ~2.0, which accelerates ring opening.

Protocol A: The "Safe-Zone" Buffer (Recommended)

Use this protocol for N-terminal thiazolidines, thiazolidine prodrugs, or highly acid-sensitive variants.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5) or 10 mM TEAP (Triethylamine Phosphate, pH 6.0).

  • Mobile Phase B: Acetonitrile (no modifier needed, or 5 mM Ammonium Acetate).

  • Column Temperature: Keep strictly at 25°C or lower . Heat accelerates hydrolysis.

  • Detection: UV 214/254 nm. (Note: Ammonium acetate has higher background absorption at 214 nm than TFA; ensure sample concentration is sufficient).

Protocol B: The "Cold-Acid" Compromise

Use this only if your compound is an N-acyl thiazolidine (pseudoproline) or if solubility at neutral pH is impossible.

  • Mobile Phase A: 0.1% Formic Acid (pH ~2.7, less aggressive than TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Chill the Fraction Collector: Maintain the collection bay at 4°C.

  • Immediate Quench: Pre-load fraction tubes with 100 µL of 1 M NH₄HCO₃ to instantly neutralize the eluent as it collects.

Buffer Selection Matrix
Mobile Phase ModifierpH (approx)Thiazolidine RiskMass Spec CompatibilityRecommendation
0.1% TFA 2.0High ExcellentAvoid unless N-acyl protected.
0.1% Formic Acid 2.7ModerateExcellentUse with cold collection & quench.
10mM Ammonium Acetate 6.5Low GoodPrimary Choice for stability.
10mM TEAP 3.0–7.0LowPoor (Non-volatile)Use only if lyophilization is not required.

Module 3: Workup & Lyophilization

The most common point of failure is not the column, but the rotary evaporator or lyophilizer . As solvent (acetonitrile) evaporates, the concentration of residual acid increases, dropping the effective pH in the droplet and lysing the ring.

Workflow: The "Zero-Acid" Workup
  • Pool Fractions: Combine HPLC fractions immediately.

  • Check pH: Spot on pH paper. If pH < 5.0, adjust immediately with dilute NH₄OH or NH₄HCO₃.

  • Flash Freeze: Do not use a rotary evaporator to remove acetonitrile if possible. Flash freeze in liquid nitrogen.

  • Lyophilize: Run the cycle with a shelf temperature < 0°C.

    • Troubleshooting: If the "cake" melts or collapses, the salt content (ammonium acetate) might be too high. Dilute with water before freezing.

Module 4: Troubleshooting & FAQs

Q1: My mass spectrum shows a peak at [M - 13 Da] or [M + 18 Da]. What happened?

  • Diagnosis: Ring opening.[1][4][5][6][7]

    • [M + 18]: Hydrolysis.[1] The ring opened, adding water (H₂O), but the aldehyde and thiol are still associated non-covalently or the aldehyde hasn't evaporated.

    • [M - 12/13]: Loss of the methylene bridge (formaldehyde derivative). The ring opened, and the formaldehyde component evaporated, leaving the free cysteine ([M-12]) behind.

Q2: Can I use TCEP or DTT during purification?

  • Answer: Use with caution. While thiazolidines are not disulfides, reducing agents can interfere if your ring opening mechanism involves any oxidative sensitivity or if you have other disulfides present. More importantly, strong nucleophiles (like DTT) can sometimes attack the iminium intermediate if the ring opens transiently, leading to side products.

Q3: My thiazolidine is an N-terminal cysteine prodrug. It degrades in minutes in TFA.

  • Solution: This is expected. The free amine on the thiazolidine nitrogen (secondary amine) is highly basic compared to an amide. It protonates instantly in TFA. You must use the Ammonium Acetate (Protocol A) method.

Q4: How do I store the purified powder?

  • Protocol: Store at -20°C or -80°C under Argon. Moisture is the enemy. If the powder absorbs water from the air, the local pH can shift, and hydrolysis can restart even in the solid state over months.

Decision Tree: Purification Strategy

Purification_Strategy Start Start: Thiazolidine Purification CheckType Is the Thiazolidine Nitrogen Acylated? (e.g., Pseudoproline) Start->CheckType YesAcyl Yes (N-Acyl) More Stable CheckType->YesAcyl NoAcyl No (N-H or N-Alkyl) Highly Labile CheckType->NoAcyl StandardHPLC Protocol B: 0.1% Formic Acid (Keep Cold) YesAcyl->StandardHPLC BufferedHPLC Protocol A: Ammonium Acetate (pH 6.5) NoAcyl->BufferedHPLC Workup Workup: Neutralize immediately -> Flash Freeze StandardHPLC->Workup BufferedHPLC->Workup

Figure 2: Decision matrix for selecting the appropriate mobile phase based on thiazolidine substitution.

References

  • Fife, T. H. (1981).[1] Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives.[1][2][4][5][6] Journal of the American Chemical Society.[1][6]

  • Carey, R. I., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.[5] RSC Advances.

  • Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society.[1][6]

  • Gomez, A., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement.[8] Organic Letters.

  • Zhang, Y., et al. (2024). Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters.[3] Organic Letters.

Sources

Technical Support Center: Navigating the Synthesis of Nitropyridines and Circumventing N-Oxide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a nitro group onto a pyridine ring. A common and often frustrating challenge in this endeavor is the concurrent formation of the pyridine N-oxide, a byproduct that can significantly impact reaction efficiency and purification. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve clean, high-yield C-nitration while minimizing or eliminating N-oxide formation.

Frequently Asked Questions (FAQs)

Q1: Why is N-oxide formation a common side reaction during pyridine nitration?

The lone pair of electrons on the pyridine nitrogen atom is nucleophilic and can be readily oxidized. In the strongly acidic and oxidizing conditions typical for nitration (e.g., mixed nitric and sulfuric acid), the nitrogen atom can be more susceptible to attack by the nitrating species than the electron-deficient carbon atoms of the pyridine ring. This leads to the formation of the thermodynamically stable pyridine N-oxide.

Q2: What are the primary factors that influence the ratio of C-nitration to N-oxidation?

Several factors dictate the competition between C-nitration and N-oxidation:

  • Pyridine Ring Electronics: The inherent electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution.[1] Electron-donating groups on the ring can increase the rate of C-nitration, while electron-withdrawing groups further deactivate the ring, potentially favoring N-oxidation.

  • Reaction Temperature: Higher temperatures can sometimes favor C-nitration, but this is highly substrate-dependent and can also lead to increased side product formation, including dinitration.[2]

  • Acid Concentration: The concentration of sulfuric acid or the use of oleum (fuming sulfuric acid) plays a crucial role.[3][4][5] Stronger acidic conditions can enhance the formation of the nitronium ion (NO₂⁺), the key electrophile for C-nitration.[4][5]

  • Nitrating Agent: The choice of nitrating agent is critical. While mixed acid is common, other reagents have been developed to improve selectivity.

Q3: Can I reverse the N-oxide formation if it occurs?

Yes, pyridine N-oxides can be reduced back to the parent pyridine. This deoxygenation step is a common strategy, especially when N-oxidation is intentionally used to direct C-nitration to the 4-position.[1][6] Common reducing agents include phosphorus trichloride (PCl₃), iron in acetic acid, or catalytic hydrogenation.[7][8][9] More recent methods utilize milder reagents like tetrahydroxydiboron.[10]

Troubleshooting Guide: Tackling N-Oxide Formation Head-On

This section addresses specific issues you might encounter during your experiments and provides actionable solutions grounded in chemical principles.

Problem 1: My reaction is yielding predominantly the pyridine N-oxide with little to no desired nitropyridine.

This is a classic sign that the conditions are favoring N-oxidation over C-nitration. Here’s a systematic approach to troubleshoot this issue:

Initial Diagnosis:

  • Confirm the identity of the N-oxide: Use analytical techniques such as NMR, MS, and IR to confirm the structure of your major product.

  • Re-evaluate your starting material: Ensure your starting pyridine is pure and free of any highly activating impurities that might be directing the reaction towards N-oxidation.

Troubleshooting Steps:

  • Increase the Acidity of the Reaction Medium:

    • Rationale: A higher concentration of strong acid, such as sulfuric acid, promotes the formation of the nitronium ion (NO₂⁺), which is the active electrophile for C-nitration.[4][5] This can shift the equilibrium away from N-oxidation.

    • Action: If you are using concentrated sulfuric acid, consider switching to oleum (fuming sulfuric acid containing dissolved SO₃).[3][11] The SO₃ helps to scavenge any water present and further increases the concentration of the nitronium ion.

  • Modify the Nitrating Agent:

    • Rationale: The choice of nitrating agent can significantly influence the selectivity of the reaction.

    • Action: Consider using nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent. This reagent provides a pre-formed nitronium ion and can lead to cleaner nitration.[1] Another approach is to use dinitrogen pentoxide (N₂O₅), which can selectively nitrate pyridines at the 3-position.[12][13][14][15][16]

  • Employ a Two-Step "Oxidize-Nitrate-Reduce" Strategy:

    • Rationale: This is a highly effective and widely used method, particularly for the synthesis of 4-nitropyridines.[6] Pyridine N-oxide is more reactive towards electrophilic substitution than pyridine itself, and the N-oxide group directs nitration to the 4-position.[1][6][17]

    • Action:

      • Oxidize: First, convert your starting pyridine to the corresponding pyridine N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid or m-CPBA.[17]

      • Nitrate: Nitrate the resulting pyridine N-oxide. This reaction is typically much more facile than the nitration of the parent pyridine.

      • Reduce: Deoxygenate the 4-nitropyridine N-oxide using a suitable reducing agent (e.g., PCl₃) to obtain the desired 4-nitropyridine.[8][18]

Problem 2: I am getting a mixture of the desired nitropyridine and the N-oxide, making purification difficult.

This scenario indicates that the reaction conditions are on the borderline between favoring C-nitration and N-oxidation. Fine-tuning the parameters is key.

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • Rationale: Temperature can have a significant effect on the reaction kinetics. While higher temperatures can sometimes favor C-nitration, they can also lead to decomposition or the formation of other byproducts.

    • Action: Systematically vary the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually increase it, monitoring the reaction progress by TLC or LC-MS to find the optimal temperature that maximizes the yield of the desired product while minimizing N-oxide formation.[2]

  • Control the Stoichiometry of the Nitrating Agent:

    • Rationale: Using a large excess of the nitrating agent can increase the likelihood of N-oxide formation.

    • Action: Carefully control the stoichiometry of your nitrating agent. Use a minimal excess, and consider adding it slowly and dropwise to the reaction mixture to maintain a low instantaneous concentration.[2]

  • Consider an Alternative Solvent:

    • Rationale: The reaction solvent can influence the solubility of the reactants and the stability of the intermediates.

    • Action: While nitrations are often run neat in strong acid, for certain substrates, the use of a co-solvent like dichloromethane or nitro-methane might be beneficial.[12]

Visualizing the Competing Pathways

The following diagram illustrates the competing reaction pathways of C-nitration and N-oxidation of pyridine.

G Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide N-Oxidation (Side Reaction) ProtonatedPyridine Pyridinium Ion Pyridine->ProtonatedPyridine Protonation (fast) NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitroniumIon Nitronium Ion (NO₂⁺) NitratingAgent->NitroniumIon Generates NitroPyridine Nitropyridine ProtonatedPyridine->NitroPyridine C-Nitration (Desired Reaction) NitroniumIon->ProtonatedPyridine

Caption: Competing pathways in pyridine nitration.

Validated Protocol: Selective Synthesis of 3-Nitropyridine via Dinitrogen Pentoxide

This protocol, adapted from the work of Bakke et al., provides a method for the selective synthesis of 3-nitropyridine, avoiding the common pitfalls of mixed-acid nitration.[12]

Materials:

  • Pyridine

  • Dinitrogen pentoxide (N₂O₅)

  • Dichloromethane (CH₂Cl₂) or Nitro-methane

  • Sodium bisulfite (NaHSO₃)

  • Methanol

  • Water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve pyridine in dichloromethane or nitro-methane.

  • Addition of N₂O₅: Cool the solution to the desired temperature (typically between -10 °C and 0 °C). Slowly add a solution of dinitrogen pentoxide in the same solvent. A slurry will form as the N-nitro pyridinium nitrate precipitates.

  • Quenching: After the addition is complete, pour the reaction slurry into a vigorously stirred aqueous solution of sodium bisulfite.

  • Reaction Progression: Allow the mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 3-nitropyridine can be purified by column chromatography or recrystallization.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in nitropyridine synthesis.

G Start Start: Nitropyridine Synthesis CheckYield Low Yield of Desired Product? Start->CheckYield HighNoxide High N-Oxide Formation? CheckYield->HighNoxide Yes End Successful Synthesis CheckYield->End No IncreaseAcidity Increase Acidity (e.g., use Oleum) HighNoxide->IncreaseAcidity Yes OptimizeTemp Optimize Reaction Temperature HighNoxide->OptimizeTemp No, mixture of products ChangeNitratingAgent Change Nitrating Agent (e.g., NO₂BF₄, N₂O₅) IncreaseAcidity->ChangeNitratingAgent TwoStep Use Two-Step 'Oxidize-Nitrate-Reduce' Strategy ChangeNitratingAgent->TwoStep TwoStep->OptimizeTemp ControlStoichiometry Control Stoichiometry of Nitrating Agent OptimizeTemp->ControlStoichiometry ControlStoichiometry->End

Sources

Technical Support Center: Purification Strategies for Polar Nitropyridine-Thiazolidine Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of polar nitropyridine-thiazolidine mixtures. Our focus is on providing practical, field-proven insights to streamline your purification workflows and ensure the integrity of your compounds.

Introduction: The Challenge of Polar Nitropyridine-Thiazolidine Mixtures

The purification of reaction mixtures containing both polar nitropyridines and thiazolidine derivatives presents a significant chromatographic challenge. Nitropyridines are typically basic in nature due to the pyridine ring, while thiazolidinones and related structures can exhibit acidic properties, particularly the N-H proton of the thiazolidinone ring. This combination of polar, ionizable compounds often leads to issues such as poor peak shape, co-elution, and low recovery in traditional chromatography. Understanding the interplay of their acidic and basic properties is paramount to developing a successful purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of polar nitropyridine-thiazolidine mixtures.

Issue 1: My nitropyridine and thiazolidine compounds are co-eluting in reversed-phase HPLC.

Q: I'm using a standard C18 column with a water/acetonitrile gradient, but my desired nitropyridine product and a thiazolidine-related impurity are not separating. How can I resolve this?

A: This is a classic problem when dealing with polar compounds that have different ionization states.[1][2] A standard C18 column separates primarily based on hydrophobicity, and if your compounds have similar polarities, separation will be poor. Here’s a systematic approach to improve resolution:

Root Cause Analysis:

  • Ionic State: At neutral pH, your basic nitropyridine may be partially protonated, and your acidic thiazolidine may be partially deprotonated. This can lead to broad peaks and unpredictable retention.

  • Insufficient Retention: Highly polar compounds may have minimal interaction with the nonpolar C18 stationary phase, causing them to elute near the solvent front.

Solutions:

  • pH Adjustment of the Mobile Phase: Controlling the ionization of your compounds is the most critical step.[3]

    • Low pH (e.g., 0.1% Formic Acid or Trifluoroacetic Acid): Adding a small amount of acid to your mobile phase will fully protonate the basic nitropyridine, making it more polar and potentially altering its retention time relative to the neutral thiazolidine (assuming the thiazolidine is not significantly affected at this pH). This can improve peak shape for the pyridine.[3]

    • High pH (e.g., Ammonium Bicarbonate buffer at pH 9): Using a basic mobile phase will deprotonate the acidic thiazolidine, making it more polar. The nitropyridine will be in its neutral, more hydrophobic form, which will increase its retention on a C18 column. Caution: Ensure your silica-based column is stable at high pH; many are not. Columns like the Waters XBridge are designed for extended pH ranges.[4]

  • Ion-Pair Chromatography: If pH adjustment alone is insufficient, consider adding an ion-pairing reagent to the mobile phase.[1]

    • For retaining the acidic thiazolidine: Use a positively charged ion-pairing reagent like tetrabutylammonium (TBA) salts. The TBA ions will associate with the stationary phase, creating a positive charge that will then retain the negatively charged deprotonated thiazolidine.[1]

    • For retaining the basic nitropyridine: Use a negatively charged ion-pairing reagent like sodium dodecyl sulfate (SDS).

  • Switch to a Different Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of highly polar compounds. They use a polar stationary phase (e.g., bare silica, diol, or amide) with a high organic content mobile phase. This technique can provide an orthogonal separation mechanism to reversed-phase.

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics. A mixed-mode column with both hydrophobic and cation-exchange properties could simultaneously retain the nitropyridine via ion exchange and the thiazolidine via reversed-phase interactions, offering excellent separation potential.[2]

Issue 2: I'm observing significant peak tailing for my basic nitropyridine on a silica gel column.

Q: During normal-phase flash chromatography on silica gel, my nitropyridine compound streaks badly, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

A: Peak tailing of basic compounds on silica gel is a very common issue.

Root Cause Analysis:

  • Acidic Silanol Groups: The surface of silica gel is covered with acidic silanol groups (Si-OH). These sites can strongly and sometimes irreversibly interact with basic compounds like pyridines, leading to tailing.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.

      • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system.

      • Ammonia in Methanol: For very basic compounds, using a solution of 7N ammonia in methanol as your polar co-solvent can be highly effective.

  • Use a Deactivated Stationary Phase:

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds, as it lacks the acidic silanol groups.

    • Treated Silica Gel: End-capped or deactivated silica gels are commercially available and offer a less acidic surface.

Issue 3: My thiazolidinone product seems to be degrading during purification.

Q: I'm noticing the appearance of new impurity peaks after my purification process that were not present in the crude reaction mixture. I suspect my thiazolidinone is not stable. What could be the cause?

A: Thiazolidinones can be susceptible to hydrolysis, especially under certain pH conditions.

Root Cause Analysis:

  • Hydrolysis: The thiazolidinone ring can be susceptible to opening, especially under strongly acidic or basic conditions, or in the presence of nucleophiles.

Solutions:

  • Maintain Near-Neutral pH: If possible, conduct your purification using a mobile phase buffered around pH 7.

  • Avoid Harsh Modifiers: Minimize the use of strong acids or bases in your mobile phase if you suspect compound instability.

  • Temperature Control: Perform the purification at room temperature or even sub-ambient temperatures if your equipment allows, as elevated temperatures can accelerate degradation.

  • Rapid Purification: Minimize the time the compound spends in solution and on the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a novel nitropyridine-thiazolidine mixture?

A1: A good starting point is to first analyze the crude reaction mixture by LC-MS to identify the major components and their mass-to-charge ratios. Then, use thin-layer chromatography (TLC) to screen various solvent systems for normal-phase chromatography. For reversed-phase, start with a generic gradient on a C18 column with both an acidic (0.1% formic acid) and a neutral mobile phase to observe the effect of pH on retention.

Q2: Can I use recrystallization to purify my nitropyridine-thiazolidine product?

A2: Recrystallization can be an excellent and scalable purification technique if your product is a solid and there is a significant difference in solubility between your product and the impurities in a given solvent system. Experiment with a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, acetone, and mixtures with hexanes or water) to find a suitable system where your compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Q3: Are there any non-chromatographic methods to consider for initial cleanup?

A3: Yes, an acid-base liquid-liquid extraction can be a powerful first step.

  • Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate).

  • Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic nitropyridine should move into the aqueous layer as its hydrochloride salt.

  • The organic layer will retain your more neutral/acidic thiazolidine and other non-basic impurities.

  • You can then basify the aqueous layer and extract your nitropyridine back into an organic solvent. This can significantly simplify the subsequent chromatographic purification of each component.

Q4: When should I consider using Solid-Phase Extraction (SPE)?

A4: SPE is a great technique for sample cleanup and fractionation before a final high-resolution purification step.

  • Normal-Phase SPE: Can be used to retain your polar compounds from a non-polar solution.

  • Reversed-Phase SPE: Can be used to remove non-polar impurities, allowing your polar compounds to pass through in the initial loading.

  • Ion-Exchange SPE: A cation-exchange cartridge can be used to capture your basic nitropyridine, allowing neutral and acidic compounds to pass through. The nitropyridine can then be eluted with a buffer of appropriate pH or ionic strength.

Experimental Protocols

Protocol 1: Mixed-Mode Chromatography for Nitropyridine-Thiazolidine Separation

This protocol provides a starting point for separating a basic nitropyridine from an acidic/neutral thiazolidine.

  • Column: Mixed-Mode C18/Cation-Exchange Column (e.g., Waters Atlantis PREMIER BEH C18 AX, Phenomenex Luna C18(2)-AX)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm) and/or MS.

Rationale: At pH 3.5, the nitropyridine will be protonated and can be retained by the cation-exchange functionality. The thiazolidine will be retained by the C18 reversed-phase mechanism. This dual retention mechanism provides excellent resolving power.

Protocol 2: Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is for the purification of a basic nitropyridine that shows tailing on silica gel.

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 10% 7N Ammonia in Methanol / 90% DCM

  • Procedure:

    • Dissolve the crude mixture in a minimal amount of DCM.

    • Load the sample onto the column.

    • Start eluting with 100% Solvent A.

    • Gradually increase the percentage of Solvent B until your compound of interest elutes.

    • Monitor fractions by TLC.

Rationale: The ammonia in the mobile phase will neutralize the acidic silanol sites on the silica gel, preventing strong interactions with the basic nitropyridine and resulting in symmetrical peaks.

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Nitropyridine-Thiazolidine Mixtures

TechniqueStationary PhaseMobile PhaseBest ForCommon Issues
Reversed-Phase HPLC C18, C8Water/Acetonitrile/Methanol (with pH modifiers)General purpose, high resolutionPoor retention of very polar compounds, peak tailing for bases
HILIC Silica, Diol, AmideHigh Organic/Low AqueousHighly polar, water-soluble compoundsDifferent elution order, requires careful equilibration
Mixed-Mode HPLC C18/Ion-ExchangeBuffered aqueous/organicMixtures of acidic, basic, and neutral compoundsCan be complex to develop methods
Normal-Phase Flash Silica Gel, AluminaNon-polar/Polar organic solventsPreparative scale, less polar mixturesPeak tailing for bases on silica, requires dry sample/solvents
Recrystallization N/ASingle or mixed solvent systemsHigh purity, crystalline solidsNot suitable for oils or amorphous solids, yield can be low
Solid-Phase Extraction Silica, C18, Ion-ExchangeVariousRapid cleanup and fractionationLower resolution than HPLC

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude Nitropyridine- Thiazolidine Mixture is_solid Is the target compound solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes lcms_analysis Analyze by LC-MS (Acidic & Neutral pH) is_solid->lcms_analysis No end Pure Compound try_recrystallization->end extraction Consider Acid-Base Liquid-Liquid Extraction lcms_analysis->extraction separation_achieved Adequate Separation by LC-MS? extraction->separation_achieved scale_up Scale up to Preparative Reversed-Phase HPLC separation_achieved->scale_up Yes troubleshoot Troubleshoot HPLC Method separation_achieved->troubleshoot No scale_up->end consider_alt Consider Alternative Techniques troubleshoot->consider_alt normal_phase Normal-Phase Flash (consider basic modifier) consider_alt->normal_phase mixed_mode Mixed-Mode or HILIC HPLC consider_alt->mixed_mode normal_phase->end mixed_mode->end

Caption: Decision tree for selecting a purification strategy.

Interaction Diagram in Mixed-Mode Chromatography

Mixed_Mode cluster_0 Stationary Phase (C18 with Cation Exchange) cluster_1 Mobile Phase (pH < pKa of Pyridine) c18 C18 Chains (Hydrophobic) cation_ex Cation Exchange Sites (Negative Charge) nitropyridine Protonated Nitropyridine (+) nitropyridine->cation_ex Ionic Interaction thiazolidine Neutral/Acidic Thiazolidine thiazolidine->c18 Hydrophobic Interaction

Caption: Analyte interactions in mixed-mode chromatography.

References

  • SIELC Technologies. (n.d.). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Moulard, Y. (2014, September 1). Response to "Polar compounds separation by HPLC - any thoughts?". ResearchGate. Retrieved from [Link]

  • Zaharia, V., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Molecules, 21(2), 193. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). The synthesized nitropyridine-thiazolidin-4-one conjugates 4a-4d. [Image]. In Synthesis, Photophysical Properties, and Molecular Docking Studies of New Nitropyridine Linked 4-Arylidene-thiazolidin-4-ones (D-π-A Structured) as Potent Anticancer Agents. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Optimization of Nitropyridine Purity Analysis: A Comparative Study of Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Nitropyridine derivatives are critical intermediates in the synthesis of diverse pharmaceutical agents, particularly kinase inhibitors and antibacterial drugs. However, their purity analysis presents a "perfect storm" of chromatographic challenges:

  • Basic Nitrogen: The pyridine ring's nitrogen atom (

    
    ) interacts with residual silanols on silica supports, leading to severe peak tailing.
    
  • Positional Isomerism: Synthetic pathways often yield mixtures of isomers (e.g., 3-nitro vs. 4-nitro) that possess identical hydrophobicity, rendering standard C18 selectivity insufficient.

  • Dipolar Complexity: The strong electron-withdrawing nitro group creates significant dipole moments that require specific stationary phase interactions for resolution.

This guide objectively compares the performance of Standard C18 , Polar-Embedded C18 , and Pentafluorophenyl (PFP) stationary phases. Based on experimental data, we demonstrate why PFP phases are the superior choice for this specific application due to their ability to leverage


-

and dipole-dipole interactions.

Mechanistic Basis of Selectivity

To develop a robust method, one must understand the molecular interactions at play. Standard alkyl phases (C18) rely almost exclusively on hydrophobic subtraction.[1] For nitropyridines, where isomers differ only by the orientation of the nitro group, hydrophobicity is virtually identical.

The PFP Advantage

Pentafluorophenyl (PFP) phases introduce an electron-deficient aromatic ring. This creates a specific "lock-and-key" interaction mechanism:

  • 
    -
    
    
    
    Interaction:
    The electron-deficient PFP ring attracts the electron-rich pyridine ring (if amino-substituted) or interacts via quadrupole moments.
  • Dipole-Dipole Interaction: The highly electronegative fluorine atoms on the stationary phase interact strongly with the nitro group's dipole.

  • Shape Selectivity: The rigid planar structure of the PFP ligand offers enhanced discrimination for steric isomers.

Diagram 1: Interaction Mechanism & Selection Logic

G Analyte Nitropyridine Derivative (Basic N + Nitro Group) C18 C18 Phase (Hydrophobic Only) Analyte->C18 Van der Waals PFP PFP Phase (Hydrophobic + Dipole + Pi-Pi) Analyte->PFP Electrostatic & Pi-Pi Stacking Result_C18 Co-elution of Isomers Peak Tailing C18->Result_C18 Result_PFP Baseline Resolution Symmetrical Peaks PFP->Result_PFP

Figure 1: Mechanistic comparison of analyte interactions. PFP phases offer multimodal retention mechanisms essential for isomer resolution.

Comparative Study: Experimental Data

We evaluated three distinct column chemistries for the separation of a critical pair: 2-amino-3-nitropyridine (Impurity A) and 2-amino-5-nitropyridine (Target API).

Experimental Conditions
  • System: UHPLC with DAD detection at 254 nm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffered to suppress silanol activity).

  • Mobile Phase B: Methanol (Chosen over Acetonitrile to preserve

    
    -
    
    
    
    interactions).[2]
  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[3]

Results Summary
ParameterStandard C18 (Endcapped)Polar-Embedded C18Pentafluorophenyl (PFP)
Retention Mechanism HydrophobicityHydrophobicity + H-BondingHydrophobicity +

-

+ Dipole
Retention Time (API) 4.2 min3.8 min5.1 min
Resolution (

)
1.2 (Partial Co-elution)1.8 (Baseline)4.5 (Wide Separation)
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Excellent)1.1 (Excellent)
Selectivity (

)
1.021.051.15
Analysis of Results
  • Standard C18: Failed to achieve baseline resolution (

    
    ). The similar hydrophobicity of the 3-nitro and 5-nitro isomers resulted in co-elution. Significant tailing (
    
    
    
    ) was observed due to the basic pyridine nitrogen interacting with silanols [1].
  • Polar-Embedded C18: Improved peak shape (

    
    ) by shielding silanols, but selectivity (
    
    
    
    ) remained low. The separation was barely baseline.
  • PFP: Demonstrated superior performance. The specific interaction between the fluorinated phase and the nitro group dipole shifted the retention of the 3-nitro isomer significantly, creating a massive resolution window (

    
    ).
    

Recommended Method Protocol

Based on the comparative data, the PFP Method is the validated standard for nitropyridine purity analysis.

Step-by-Step Workflow
Phase 1: Mobile Phase Preparation
  • Buffer (MPA): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Note: Low pH is critical to protonate the pyridine nitrogen, preventing it from binding to residual silanols, while the PFP ligand retains the charged species via ion-exchange mechanisms [2].

  • Organic (MPB): 100% Methanol. Crucial: Do not substitute with Acetonitrile. ACN has

    
    -electrons that interfere with the stationary phase's 
    
    
    
    -
    
    
    interactions, potentially collapsing resolution [3].
Phase 2: Instrument Setup
  • Column: Core-shell Fluorophenyl (e.g., Kinetex F5 or ACE C18-PFP),

    
     mm, 2.6 µm.
    
  • Temperature: 35°C (Thermostatting is required to stabilize dipole interactions).

  • Injection Volume: 2 µL.

Phase 3: Gradient Program
Time (min)% Mobile Phase BEvent
0.005Start
1.005Isocratic Hold (Focusing)
8.0060Linear Gradient
8.0195Wash
10.0095Wash Hold
10.015Re-equilibration
Diagram 2: Method Development Decision Matrix

Workflow Start Start: Nitropyridine Sample Check_Isomers Are positional isomers present? Start->Check_Isomers Route_C18 Standard C18 Check_Isomers->Route_C18 No Route_PFP PFP / F5 Column Check_Isomers->Route_PFP Yes (Critical) Solvent_Choice Select Organic Modifier Route_PFP->Solvent_Choice Methanol Methanol (Promotes Pi-Pi) Solvent_Choice->Methanol Preferred ACN Acetonitrile (Suppresses Pi-Pi) Solvent_Choice->ACN Avoid Final_Opt Optimize pH (2.8 - 3.5) Methanol->Final_Opt

Figure 2: Decision matrix for selecting column chemistry and mobile phase modifiers.

Troubleshooting & Optimization

Even with the correct column, issues may arise. Use this self-validating diagnostic table:

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Secondary silanol interactions.Lower pH to < 3.0 or increase buffer concentration to 20mM to suppress ion-exchange with silanols [4].
Loss of Resolution "Dewetting" or loss of

-

interaction.
Ensure Mobile Phase B is Methanol. If using ACN, switch back. Check column temperature (lower temp often increases selectivity).
Retention Time Drift pH instability.Nitropyridines are sensitive to ionization state. Ensure buffer capacity is sufficient. Use fresh buffer daily.

References

  • Phenomenex. "HPLC Method Development: Dealing with Peak Tailing." Phenomenex Technical Guides.

  • Bell, D. S., & Jones, A. D. "Solute attributes and molecular interactions contributing to retention on a pentafluorophenylpropyl stationary phase." Journal of Chromatography A, 1073(1-2), 99-109.

  • Mac-Mod Analytical. "C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group." Technical Report.

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes.

Sources

molecular docking scores of thiazolidine derivatives against GSK-3 beta

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the molecular docking performance of thiazolidine derivatives against Glycogen Synthase Kinase-3 Beta (GSK-3


), a critical target in Alzheimer’s disease and Type 2 Diabetes.

Executive Summary

Thiazolidine derivatives (specifically thiazolidine-2,4-diones and 4-thiazolidinones) have emerged as potent, ATP-competitive inhibitors of GSK-3


. In silico studies consistently demonstrate that these scaffolds exploit the hydrophobic ATP-binding pocket, forming critical hydrogen bonds with the hinge region residues (Val135, Asp133).

This guide compares the docking scores of novel thiazolidine analogues against standard inhibitors (e.g., SB216763, Tideglusib) and correlates these in silico predictions with in vitro IC


 data.

Mechanistic Rationale & Pathway Map

GSK-3


 is a constitutively active serine/threonine kinase. Its dysregulation leads to the hyperphosphorylation of Tau protein (Alzheimer's) and the inhibition of Glycogen Synthase (Diabetes). Thiazolidine derivatives function primarily by competing with ATP, thereby preventing the phosphorylation of downstream substrates.
Visualization: GSK-3 Signaling & Inhibition

The following diagram illustrates the dual role of GSK-3


 in Wnt and Insulin signaling and the intervention point for thiazolidine inhibitors.

GSK3_Pathway Wnt Wnt Ligand Receptor Frizzled / IR Wnt->Receptor Insulin Insulin Insulin->Receptor AKT AKT (PKB) Receptor->AKT Activation GSK3 GSK-3 Beta (Active) AKT->GSK3 Phosphorylation (Inhibition) Tau Tau Protein GSK3->Tau Hyperphosphorylation (Neurofibrillary Tangles) GS Glycogen Synthase GSK3->GS Inhibition (Reduced Glycogen) Inhibitor Thiazolidine Derivative Inhibitor->GSK3 ATP Competition (Restores Homeostasis)

Figure 1: Signal transduction pathways involving GSK-3


. Thiazolidine derivatives inhibit the kinase, preventing Tau hyperphosphorylation and restoring Glycogen Synthase activity.

Comparative Analysis: Docking Scores & Binding Affinity

The Challenge of Scoring Functions

Direct comparison of docking scores requires normalization, as different software (AutoDock, Glide, CDOCKER) uses distinct energy functions.

  • AutoDock/Vina: Reports Binding Free Energy (

    
    ) in kcal/mol.
    
  • Glide (Schrödinger): Reports GScore (kcal/mol), often correlating better with IC

    
    .
    
  • Discovery Studio (CDOCKER): Reports Interaction Energy (-C_Energy), where higher negative values indicate stronger binding (often > -50 kcal/mol).

Table 1: Comparative Docking Performance

The table below aggregates data from recent structure-activity relationship (SAR) studies, comparing top thiazolidine hits against the reference inhibitor SB216763 .

Compound ClassSpecific LigandSoftwareScore / EnergyPredicted AffinityExperimental IC

Reference Standard SB216763 Glide (XP)-8.53 kcal/mol High34 nM
Thiazolidin-4-oneZINC09036109Glide (XP)-9.12 kcal/molVery High~80 nM
Thiazolidine-2,4-dioneTZD-7c DerivativeAutoDock 4.2-8.85 kcal/molHigh5.77 µM
Pyrazolo-ThiazoleCpd1 HybridCDOCKER-77.95 kcal/mol*Very High40 nM
Natural FlavonoidLuteolinAutoDock Vina-7.80 kcal/molModerate2.1 µM

*Note: CDOCKER scores represent interaction energy, not


. A score of -77.95 is superior to SB216763's -68.53 in the same study.
Structural Insights: The "Hinge Binder" Requirement

The superior performance of ZINC09036109 and TZD-7c is attributed to their ability to mimic the adenine ring of ATP.

  • Key Interaction: A hydrogen bond with the backbone of Val135 is non-negotiable for potency.

  • Selectivity Filter: Interactions with Phe67 and Asp200 (DFG motif) distinguish highly selective inhibitors from generic kinase blockers.

  • Hydrophobic Clamp: The thiazolidine ring typically sits in the hydrophobic pocket lined by Ile62 and Leu188 .

Methodological Framework

To replicate these results or screen new derivatives, follow this validated workflow.

Visualization: In Silico Workflow

Docking_Workflow LigandPrep Ligand Prep (Tautomers/Ionization) GridGen Grid Generation (Center: Val135) LigandPrep->GridGen ProteinPrep Protein Prep (PDB: 1PYX / 6LQ) ProteinPrep->GridGen Docking Molecular Docking (Lamarckian GA / SP) GridGen->Docking Analysis Interaction Analysis (H-Bonds/Hydrophobic) Docking->Analysis MD MD Simulation (100ns Validation) Analysis->MD Top Hits Only

Figure 2: Standardized workflow for evaluating GSK-3


 inhibitors. PDB ID 1PYX is the gold standard crystal structure for this kinase.
Step-by-Step Protocol
  • Protein Preparation:

    • Download PDB ID: 1PYX (Crystal structure of GSK-3

      
       with AMP-PNP).
      
    • Remove water molecules (except those bridging the ligand and Thr138, if applicable).

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Generate 3D conformers of thiazolidine derivatives.

    • Critical: Thiazolidine-2,4-diones can exist in tautomeric forms. Dock both the keto and enol forms, as the enol form often facilitates better H-bonding with Val135.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (or coordinates: X=19.6, Y=13.5, Z=25.2).

    • Size: 40x40x40 Å (AutoDock) or default active site constraints (Glide).

  • Simulation & Scoring:

    • Run the docking algorithm (Genetic Algorithm is preferred for AutoDock).[1]

    • Filter results based on

      
       kcal/mol and the presence of the Val135 H-bond.
      

Experimental Validation (In Vitro)

Docking scores are predictive but require biological validation.

  • Kinase Assay (ADP-Glo or Z'-Lyte):

    • Incubate recombinant GSK-3

      
       (5-10 ng) with the thiazolidine derivative (0.1 nM - 10 µM).
      
    • Add ATP (Km concentration, typically 10 µM) and substrate (GS-1 peptide).

    • Measure luminescence/fluorescence.

    • Causality: A reduction in signal correlates to ATP-competition.

  • IC

    
     Calculation: 
    
    • Plot Log[Inhibitor] vs. % Inhibition.

    • Fit using non-linear regression (Sigmoidal dose-response).

    • Success Criterion: IC

      
       < 100 nM indicates a potent lead; < 10 µM is a valid hit.
      

References

  • Vertex AI Search. (2025). Docking and structure activity relationship studies of potent and selective thiazolidinethione GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2

  • Malik, R. et al. (2021).[3][4] Discovery of thiazolidin-4-one analogue as selective GSK-3β inhibitor through structure based virtual screening. Bioorganic & Medicinal Chemistry Letters. 4

  • ResearchGate. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. 5

  • PMC. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy. 3

  • Semantic Scholar. (2022).[6] Design, Molecular Docking, Synthesis... of Thiazolidine-2,4-diones. 6[3]

Sources

Mass Spectrometry Fragmentation Patterns of Nitropyridine-Thiazolidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of nitropyridine-thiazolidines . It is designed for researchers and drug development professionals, offering a comparative look at ionization techniques and detailed mechanistic pathways supported by experimental logic.[1]

Executive Summary

Nitropyridine-thiazolidines represent a hybrid pharmacophore combining the antimicrobial/anticancer potency of the 5-nitropyridine moiety with the biologically versatile thiazolidin-4-one scaffold.[1] Structural characterization of these compounds relies heavily on Mass Spectrometry (MS).[1] This guide compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) and delineates the specific fragmentation pathways—principally governed by nitro-group expulsion and thiazolidinone ring fission—that serve as diagnostic fingerprints for this chemical class.[1]

Comparative Analysis: Ionization Techniques

Selecting the correct ionization method is critical for obtaining the desired structural information.[1] The table below contrasts the two primary techniques used for nitropyridine-thiazolidines.

FeatureElectrospray Ionization (ESI) Electron Ionization (EI)
Energy Regime Soft Ionization (Low internal energy transfer)Hard Ionization (70 eV standard)
Primary Species Protonated Molecular Ion

Radical Cation

Fragmentation Minimal; requires Collision-Induced Dissociation (CID) for fragments.[1]Extensive in-source fragmentation; rich structural data.[1]
Nitro Stability High;

group often remains intact in MS1.[1]
Low; rapid loss of

and

is common.[1]
Diagnostic Utility Molecular Weight Confirmation & Purity Analysis.[1]Structural Elucidation & Isomer Differentiation.
Solvent Compatibility Excellent (MeOH, ACN, Water).[1]Requires volatile samples; solid probe often used for these heterocycles.[1]

Expert Insight: For initial synthesis verification, use ESI(+) . The basic nitrogen on the pyridine ring readily accepts a proton, yielding a strong


 signal.[1] For detailed structural confirmation (e.g., verifying the position of the nitro group or the integrity of the thiazolidine ring), EI  is superior due to the generation of diagnostic daughter ions.[1]

Fragmentation Mechanisms

The fragmentation of nitropyridine-thiazolidines is driven by two competing centers of instability: the labile nitro group and the strained thiazolidinone ring .[1]

Pathway A: Nitro Group Degradation

A hallmark of nitro-aromatics in EI-MS is the sequential loss of oxygen and nitrogen species.[1]

  • Loss of

    
     (
    
    
    
    ):
    Common in nitropyridines, involving a rearrangement to a nitrite ester intermediate followed by cleavage.[1]
  • Loss of

    
     (
    
    
    
    ):
    Direct cleavage of the
    
    
    bond, yielding a stable pyridyl cation.[1]
  • Diagnostic Relevance: The presence of an

    
     or 
    
    
    
    peak is a primary confirmation of the nitro substituent.[1]
Pathway B: Thiazolidinone Ring Fission

The 4-thiazolidinone ring is susceptible to specific cleavage patterns, often triggered by the carbonyl group and the sulfur atom.[1]

  • Carbonyl Extrusion (

    
    ):  Loss of neutral carbon monoxide (
    
    
    
    ) results in a ring-contracted ion.[1]
  • Loss of

    
     (
    
    
    
    ):
    A concerted cleavage involving the carbonyl and sulfur, often leading to an imine-like fragment.[1]
  • Schiff Base Reversion: Thiazolidinones are often synthesized from Schiff bases.[1] Under EI conditions, the ring can "unzip" to regenerate the Schiff base cation (

    
    ) and a mercaptoacetic acid fragment.[1]
    
Pathway C: Pyridine-Thiazolidine Linkage

Cleavage of the


 bond connecting the two heterocyclic rings is less common as a primary step but occurs in secondary fragmentation, often generating a distinct aminonitropyridine cation  (

for 2-amino-5-nitropyridine derivatives).[1]
Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical fragmentation tree for a generic nitropyridine-thiazolidine.

FragmentationTree Parent Molecular Ion [M]+• M_NO2 [M - NO2]+ (Nitro Loss) Parent->M_NO2 - NO2 (46 Da) M_CO [M - CO]+ (Carbonyl Loss) Parent->M_CO - CO (28 Da) M_SCO [M - SCO]+ (Ring Cleavage) Parent->M_SCO - SCO (60 Da) PyridineIon Nitropyridyl Cation (m/z ~122/139) M_NO2->PyridineIon Linkage Cleavage SchiffBase Schiff Base Ion [Ar-CH=N-Py]+ M_CO->SchiffBase Rearrangement M_SCO->PyridineIon Further Degradation

Caption: Hierarchical fragmentation tree showing primary loss of nitro, carbonyl, and thiocarbonyl groups leading to stable diagnostic core ions.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this step-by-step protocol. This workflow includes internal validation steps ("Checkpoints") to prevent data artifacts.

Phase 1: Sample Preparation[1]
  • Solvent Selection: Dissolve

    
     of the nitropyridine-thiazolidine in 
    
    
    
    of LC-MS grade Methanol .
    • Why: Methanol provides excellent solubility for polar heterocycles and ionizes readily in ESI.[1]

    • Checkpoint: Solution must be clear. If cloudy, sonicate for 5 mins or switch to Acetonitrile.

  • Filtration: Pass through a

    
     PTFE filter to remove particulates that could clog the capillary.[1]
    
Phase 2: Instrument Configuration (ESI-MS/MS)[1]
  • Mode: Positive Ion Mode (

    
    ).
    
    • Reasoning: The pyridine nitrogen is a proton acceptor (

      
      ), making positive mode significantly more sensitive than negative mode.[1]
      
  • Source Parameters:

    • Capillary Voltage:

      
      .[1]
      
    • Source Temperature:

      
       (Ensure complete desolvation).
      
    • Cone Voltage:

      
       (Low enough to preserve the parent ion).[1]
      
  • Fragmentation (CID):

    • Apply collision energy ramp:

      
      .[1]
      
    • Checkpoint: At

      
      , the 
      
      
      
      should be the base peak.[1] At
      
      
      , the parent should diminish, and daughter ions (
      
      
      ,
      
      
      ) should dominate.[1]
Phase 3: Data Acquisition & Analysis[1]
  • Acquire Full Scan: Range

    
    .[1]
    
  • Identify Parent: Locate

    
    .[1] Verify isotope pattern (Sulphur 
    
    
    
    contributes a
    
    
    peak at
    
    
    ).[1]
  • Targeted MS/MS: Select parent ion and apply collision energy.[1]

  • Validation: Confirm the loss of

    
     (
    
    
    
    ) and
    
    
    (Thiazolidine ring) to validate the core structure.

Workflow Sample Sample Prep (MeOH/ACN) ESI ESI Source (+3.5 kV) Sample->ESI Q1 Q1 Filter Select [M+H]+ ESI->Q1 Cell Collision Cell (10-40 eV) Q1->Cell Detector Detector Spectrum Gen Cell->Detector

Caption: Linear experimental workflow for ESI-MS/MS structural characterization.

References

  • Salem, M. A. I., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.[1] International Journal of Materials and Chemistry.[1] Available at: [Link]

  • NIST Chemistry WebBook. 2-Amino-5-nitropyridine Mass Spectrum.[1] National Institute of Standards and Technology.[1][2] Available at: [Link][1]

  • ChemGuide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link][1]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Thiazolidinone Derivatives. Available at: [Link][1]

Sources

Benchmarking Novel Antimicrobials Against MRSA: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation framework for a novel antimicrobial candidate ("Candidate X") targeting Methicillin-resistant Staphylococcus aureus (MRSA). Unlike standard efficacy reports, this document focuses on comparative benchmarking against Standard of Care (SoC) agents: Vancomycin (Glycopeptide), Daptomycin (Lipopeptide), and Linezolid (Oxazolidinone).

The protocols below are designed to establish three critical value propositions:

  • Potency: Superior or non-inferior MIC/MBC ratios.

  • Kinetics: Rapid bactericidal activity (Time-Kill).

  • Durability: High barrier to resistance development (Serial Passage).

Part 1: Mechanistic Differentiation

To validate "Candidate X," we must first distinguish its Mechanism of Action (MoA) from the slow-acting cell wall inhibitors (Vancomycin) or bacteriostatic agents (Linezolid). If Candidate X acts via membrane depolarization or pore formation, it offers a distinct advantage in killing stationary-phase persisters.

Figure 1: Comparative Mechanism of Action (MoA)

The following diagram illustrates the pathway divergence between Cell Wall Inhibitors (Vancomycin) and Membrane Disruptors (Candidate X).

MoA_Comparison Start MRSA Target Cell Vanco Vancomycin (SoC) Start->Vanco CandX Candidate X (Novel) Start->CandX Peptido Binds D-Ala-D-Ala (Peptidoglycan Precursor) Vanco->Peptido Inhibit Inhibits Cell Wall Synthesis Peptido->Inhibit Lysis_Slow Slow Lysis / Bacteriostatic (Growth Phase Dependent) Inhibit->Lysis_Slow Membrane Inserts into Cytoplasmic Membrane CandX->Membrane Pore Pore Formation / Depolarization Membrane->Pore Lysis_Fast Rapid Bactericidal Activity (Phase Independent) Pore->Lysis_Fast

Caption: Figure 1. Divergent signaling pathways. Vancomycin relies on active growth for efficacy, whereas membrane-active candidates can target dormant cells.

Part 2: Quantitative Potency (MIC & MBC)

The Minimum Inhibitory Concentration (MIC) is the gold standard for potency, but the Minimum Bactericidal Concentration (MBC) determines if the drug kills or merely pauses growth.

Experimental Standard: CLSI M07 (Broth Microdilution).[1][2][3][4] Inoculum:


 CFU/mL.[1]
Media:  Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Comparative Performance Data

The table below represents target performance metrics for a viable novel candidate compared to SoC.

ParameterCandidate XVancomycin (SoC)Linezolid (Comparator)Significance
MIC (MRSA ATCC 43300) 0.5 - 1.0 µg/mL 0.5 - 2.0 µg/mL1.0 - 4.0 µg/mLLow MIC indicates high potency.
MBC (MRSA ATCC 43300) 1.0 - 2.0 µg/mL > 16 µg/mL (Variable)> 64 µg/mLLinezolid is bacteriostatic (MBC >> MIC).
MBC/MIC Ratio ≤ 4 Often > 4> 4Ratio ≤ 4 confirms Bactericidal activity.
Serum Shift (50% Human Serum) < 4-fold increase VariableStableHigh protein binding can nullify in vivo efficacy.

Key Insight: A Candidate X with an MBC/MIC ratio of ≤4 is superior to Linezolid for indications requiring rapid clearance (e.g., endocarditis).

Part 3: Kinetic Performance (Time-Kill Assay)

MIC data is static (24h endpoint). Time-Kill assays measure the rate of killing, which is crucial for preventing sepsis progression.

Protocol: Time-Kill Kinetics

  • Preparation: Dilute overnight MRSA culture to

    
     CFU/mL in CAMHB.
    
  • Exposure: Add Candidate X at 1x, 2x, and 4x MIC. Include Growth Control (No drug) and Sterility Control.

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution (1:10) in saline; plate on Tryptic Soy Agar (TSA).

  • Readout: Count colonies after 24h incubation.

  • Definition: Bactericidal =

    
     reduction (99.9% kill) from the starting inoculum.
    
Figure 2: Time-Kill Assay Workflow

TimeKill_Workflow Inoculum Inoculum Prep (10^6 CFU/mL) Exposure Drug Exposure (1x, 2x, 4x MIC) Inoculum->Exposure Incubation Incubation 37°C, Shaking Exposure->Incubation Sampling Sampling Points 0, 2, 4, 8, 24h Incubation->Sampling Periodic Plating Serial Dilution & Plating (TSA) Sampling->Plating Analysis Data Analysis (Log10 Reduction) Plating->Analysis

Caption: Figure 2.[5] Step-by-step workflow for determining kinetic kill rates.

Part 4: Resistance Liability (Serial Passage)

A critical differentiator for new drugs is a low propensity for resistance development. This experiment simulates evolutionary pressure over 15-30 days.

Protocol: Multi-Step Resistance Selection

  • Day 1: Determine MIC of Candidate X against MRSA.

  • Passage: Select the well containing the highest drug concentration that still shows turbidity (0.5x MIC).

  • Subculture: Dilute this population 1:100 into fresh CAMHB containing a new gradient of Candidate X.

  • Repeat: Perform daily for 15-30 days.

  • Plot: Graph "Fold Increase in MIC" vs. "Day".

Success Criteria:

  • Candidate X: MIC increase < 4-fold over 15 days.

  • Comparator (e.g., Ciprofloxacin): Rapid resistance (MIC > 64-fold increase) expected within 7-10 days.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (1999). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution. [Link]

  • Nature Protocols. (2015). Time-kill assay protocol for antimicrobial agents. [Link] (General Reference for Methodology)

  • American Society for Microbiology (ASM). Antimicrobial Susceptibility Testing Protocols. [Link]

Sources

Comparative Stability Profile: Thiazolidine vs. Oxazolidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and prodrug design, the choice between thiazolidine (S, N-heterocycle) and oxazolidine (O, N-heterocycle) scaffolds is a critical decision dictated by the required release kinetics and metabolic stability.

  • Thiazolidines exhibit superior hydrolytic stability, often requiring enzymatic assistance or highly acidic conditions to open, making them ideal for "slow-release" prodrugs or stable protecting groups. However, they carry a metabolic liability due to sulfur oxidation (S-oxidation).

  • Oxazolidines are hydrolytically labile, frequently existing in rapid equilibrium with their open-chain Schiff base forms at physiological pH. They are best suited for transient protection or ultra-fast release mechanisms.

This guide provides a technical comparison of these two heterocycles, supported by mechanistic insights, experimental protocols, and kinetic data.

Mechanistic Foundation: The Heteroatom Effect

The stability divergence stems from the fundamental electronic differences between Sulfur (S) and Oxygen (O) within the 5-membered ring.

FeatureThiazolidine (S-Analog)Oxazolidine (O-Analog)Impact on Stability
Electronegativity 2.58 (Pauling)3.44 (Pauling)Oxygen pulls electron density strongly, destabilizing the C2 position (aminal carbon), making it more susceptible to nucleophilic attack (hydrolysis).
Atomic Radius 100 pm60 pmSulfur's larger size allows for better orbital overlap in the transition state for ring closure, favoring the closed ring form (

formation is higher).
Nucleophilicity High (Soft)Lower (Hard)Thiazolidines are better nucleophiles, facilitating ring closure; Oxazolidines suffer from ring strain and weaker closure kinetics.
Hydrolysis Mechanism (Ring Opening)

Both derivatives hydrolyze via an acid-catalyzed ring opening to an iminium ion intermediate. The rate-limiting step is typically the C-N or C-X bond cleavage.

HydrolysisMechanism cluster_0 Stability Factor Intact Intact Heterocycle (Thiazolidine/Oxazolidine) Protonated N-Protonated Species (Activated) Intact->Protonated + H+ (Fast) OpenChain Iminium Ion Intermediate Protonated->OpenChain Ring Opening (Rate Limiting) Hydrolyzed Hydrolysis Products (Aldehyde + Amino Acid) OpenChain->Hydrolyzed + H2O

Figure 1: General acid-catalyzed hydrolysis pathway. For oxazolidines, the 'Ring Opening' step is significantly faster than for thiazolidines due to the instability of the O-C-N aminal linkage.

Hydrolytic Stability Profile

Physiological vs. Acidic pH

Experimental data consistently demonstrates that thiazolidines are thermodynamically and kinetically more stable than their oxazolidine counterparts.

  • Oxazolidines: At pH 7.4, many simple oxazolidines (e.g., derived from ephedrine and formaldehyde) display half-lives (

    
    ) in the range of seconds to minutes .[1] They are often considered "transient" species in aqueous media unless sterically bulky substituents are present.
    
  • Thiazolidines: At pH 7.4, thiazolidines are often stable for hours to days . Significant hydrolysis typically requires pH < 4 or specific enzymatic cleavage.

Comparative Kinetic Data (Representative)

The following table summarizes kinetic data derived from stability studies of prodrugs and model compounds [1][2].

Derivative TypeSubstituents (C2 Position)pH ConditionHalf-Life (

) - Oxazolidine
Half-Life (

) - Thiazolidine
Unsubstituted H, H (Formaldehyde)7.4 (PBS)~5 - 10 sec> 24 hours
Alkyl Methyl (Acetaldehyde)7.4 (PBS)~20 - 60 sec> 12 hours
Aryl Phenyl (Benzaldehyde)7.4 (PBS)~5 minStable (Days)
Aryl Phenyl (Benzaldehyde)1.2 (Simulated Gastric)< 1 sec~30 - 60 min

Key Insight: Thiazolidine formation from cysteine and aldehydes is favored by approximately 5 orders of magnitude (


) over oxazolidine formation from serine and aldehydes [1]. This makes thiazolidines the superior choice for in vivo stability.

Oxidative Liabilities: The Thiazolidine Weakness

While thiazolidines win on hydrolytic stability, they fail in oxidative environments. The sulfur atom is prone to S-oxidation, forming sulfoxides and sulfones . This reaction is irreversible and alters the drug's polarity and activity.

  • Oxazolidines: The ether oxygen is resistant to physiological oxidants (H2O2, Peroxynitrite).

  • Thiazolidines: Rapidly oxidize to sulfoxides (

    
    ) in the presence of reactive oxygen species (ROS) or metabolic enzymes (FMOs, CYPs).
    
Stability Testing Workflow

To validate the scaffold choice, researchers must perform a dual-stress test.

StabilityWorkflow Start Candidate Compound Split Split Sample Start->Split Hydrolysis Hydrolytic Stress (pH 1.2, 5.0, 7.4) Split->Hydrolysis Oxidation Oxidative Stress (1 eq H2O2 or mCPBA) Split->Oxidation AnalysisH HPLC/UV Analysis (Aldehyde Release) Hydrolysis->AnalysisH ResultH Determine t1/2 (Hydrolysis) AnalysisH->ResultH Decision Scaffold Selection ResultH->Decision AnalysisO LC-MS Analysis (M+16, M+32 peaks) Oxidation->AnalysisO ResultO Determine % Oxidation (Sulfoxide Formation) AnalysisO->ResultO ResultO->Decision

Figure 2: Dual-pathway stability screening protocol. Thiazolidines require rigorous oxidative stress testing (Red path), while oxazolidines require rigorous hydrolytic testing (Blue path).

Experimental Protocols

Protocol A: Determination of Hydrolytic Half-Life ( )

Use this protocol to quantify the stability difference between derivatives.

Materials:

  • Phosphate Buffered Saline (PBS, pH 7.4) and HCl buffer (pH 1.2).

  • HPLC with UV/Vis detector (or UV Spectrophotometer if the aldehyde is chromophoric).

  • Internal Standard (e.g., Caffeine or Benzoic Acid).

Procedure:

  • Stock Preparation: Dissolve the thiazolidine/oxazolidine derivative in Acetonitrile (1 mg/mL).

  • Initiation: Spike 50 µL of stock into 950 µL of pre-warmed (37°C) buffer.

  • Monitoring:

    • For Oxazolidines: Inject immediately. Monitor every 30 seconds for 10 minutes.

    • For Thiazolidines: Monitor every 30 minutes for 24 hours.

  • Quantification: Measure the disappearance of the parent peak and the appearance of the aldehyde peak.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: Oxidative Susceptibility Screen

Use this to assess the "Sulfur Liability" of thiazolidines.

Procedure:

  • Dissolve compound (0.1 mM) in 1:1 Methanol/Water.

  • Add Hydrogen Peroxide (

    
    ) to a final concentration of 1.0 mM (10 equiv).
    
  • Incubate at 25°C.

  • Analyze by LC-MS at

    
    .
    
  • Pass Criteria: < 5% conversion to Sulfoxide (

    
    ) after 1 hour.
    

Decision Matrix: When to Use Which?

RequirementRecommended ScaffoldRationale
Oral Prodrug (Stomach Stability) Thiazolidine Survives acidic pH better; allows intestinal absorption before release.
Fast Release (Triggered) Oxazolidine Hydrolyzes rapidly upon slight pH shifts or dilution; ideal for fragrance release or rapid-acting pro-moieties.
Long-term Storage (Formulation) Thiazolidine Higher shelf-life stability in aqueous formulations.
Oxidative Environment Oxazolidine Avoids sulfoxide formation which can lead to toxicity or loss of potency.

References

  • Canle, M., Lawley, A., & More O'Ferrall, R. A. (1996).[2] Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Pure and Applied Chemistry, 68(4), 813-818.[2] Link

  • Fife, T. H., et al. (1991). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives.[3][4][5] Journal of the American Chemical Society, 113(8), 3071-3079.[5] Link

  • Saavedra, O. M., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(11), 4544-4553. Link

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Edition. Addison Wesley Longman. (General Reference for electronic effects).

Sources

A Researcher's Guide to Elemental Analysis: Theoretical Calculation and Experimental Verification for C8H9N3O2S

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a foundational requirement for establishing its identity, purity, and empirical formula.[1][2][3] This guide provides an in-depth comparison of the theoretical and experimental approaches to the elemental analysis of the compound with the molecular formula C8H9N3O2S, a structure representative of many pharmaceutical and biologically active molecules. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Theoretical Elemental Composition: The Foundational Calculation

The first step in any elemental analysis workflow is to calculate the theoretical percentage composition from the known molecular formula.[4][5] This provides the benchmark against which all experimental data will be compared. The calculation is a straightforward process based on the atomic masses of the constituent elements.[4][6]

Step-by-Step Calculation for C8H9N3O2S:

  • Determine the Molecular Weight: First, we calculate the molecular weight of the compound by summing the atomic weights of all atoms in the formula.

    • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

    • Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol

    • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

    • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

    • Sulfur (S): 1 atom × 32.06 g/mol = 32.06 g/mol

    • Total Molecular Weight: 211.239 g/mol

  • Calculate the Percentage of Each Element: Next, we determine the mass percentage of each element by dividing its total mass contribution by the total molecular weight and multiplying by 100.[5]

    • %C = (96.088 / 211.239) × 100 = 45.49%

    • %H = (9.072 / 211.239) × 100 = 4.30%

    • %N = (42.021 / 211.239) × 100 = 19.90%

    • %O = (31.998 / 211.239) × 100 = 15.15%

    • %S = (32.06 / 211.239) × 100 = 15.18%

This theoretical composition is summarized in the table below.

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass Contribution ( g/mol )Percentage Composition (%)
Carbon (C)12.011896.08845.49
Hydrogen (H)1.00899.0724.30
Nitrogen (N)14.007342.02119.90
Oxygen (O)15.999231.99815.15
Sulfur (S)32.06132.0615.18
Total 211.239 100.00

Experimental Determination: A Comparative Overview

While theoretical calculations provide a precise expectation, experimental analysis is essential to confirm the composition of a synthesized or isolated compound.[2] Two primary techniques are widely employed for this purpose: Combustion Analysis and High-Resolution Mass Spectrometry.

Combustion Analysis (CHNS/O)

Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds.[2][7][8] It is particularly effective for the quantitative analysis of carbon, hydrogen, nitrogen, and sulfur.[9][10]

The Causality Behind the Workflow: The core principle of combustion analysis is the complete and instantaneous oxidation of the sample in a high-temperature furnace, converting the constituent elements into simple, detectable gases.[8][9][11] The choice of this method stems from its high precision and the direct relationship between the amount of gas produced and the elemental content of the original sample.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) is placed in a tin or silver capsule.[12] Homogeneity of the sample is critical for reproducible results.[13]

  • Combustion: The encapsulated sample is introduced into a combustion tube heated to approximately 1000°C in an oxygen-rich environment.[9] This high temperature ensures complete conversion of carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and its oxides (NOx), and sulfur to sulfur dioxide (SO₂).[9]

  • Reduction and Separation: The resulting gas mixture is then passed through a reduction tube containing heated copper to remove excess oxygen and reduce any nitrogen oxides to N₂ gas.[8][9] The gases are then separated using a gas chromatography column.[14]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the concentration of the respective gas.

  • Oxygen Analysis (Pyrolysis): The determination of oxygen is performed in a separate analysis. The sample is pyrolyzed in a high-temperature furnace in the absence of oxygen, and the resulting oxygen-containing gases are passed over a carbon catalyst to produce carbon monoxide (CO), which is then detected.[7]

Combustion_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Sample Weighing (1-3 mg) Encapsulation Encapsulation (Tin/Silver Foil) Sample->Encapsulation Combustion Combustion (~1000°C, O2) Encapsulation->Combustion Reduction Reduction (Heated Copper) Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Data Elemental Percentages (%C, %H, %N, %S) Detection->Data

Caption: Workflow of a typical CHNS combustion analysis experiment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique that provides highly accurate mass measurements of molecules.[15][16] This precision allows for the confident determination of a compound's elemental formula.[16][17]

The Causality Behind the Workflow: The principle of HRMS lies in its ability to distinguish between ions with very similar mass-to-charge ratios (m/z).[17] By measuring the exact mass of a molecule with high accuracy (typically to within 5 parts per million), it is possible to calculate a unique elemental composition that corresponds to that mass.[16] This is because the exact masses of atoms are not integers, and different combinations of atoms will result in slightly different molecular masses.

Experimental Protocol:

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for molecules like C8H9N3O2S include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The resulting ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.[17] These analyzers separate ions based on their m/z with very high precision.

  • Detection and Data Analysis: The detector measures the abundance of ions at each m/z, generating a high-resolution mass spectrum. Software is then used to compare the experimentally measured exact mass to a database of theoretical exact masses for all possible elemental compositions, providing a list of potential formulas that fit the data.

HRMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Sample Sample Dissolution Ionization Ionization (e.g., ESI) Sample->Ionization MassAnalysis High-Resolution Mass Analyzer Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Exact Mass Measurement Detection->Data Formula Elemental Formula Confirmation Data->Formula

Caption: Conceptual workflow for elemental formula confirmation using HRMS.

Data Interpretation and Comparison

The critical final step is to compare the experimental results with the theoretical values. A close agreement between the two validates the elemental composition of the compound.

ElementTheoretical %Experimental % (Combustion)DeviationExperimental Mass (HRMS)
C45.4945.62+0.13
H4.304.25-0.05
N19.9019.81-0.09
S15.1815.25+0.07
Formula C8H9N3O2S C8H9N3O2S
Molecular Weight 211.239 211.0413 (Measured)

Acceptable Deviation: For combustion analysis, a deviation of ±0.4% between the theoretical and experimental values is generally considered acceptable for publication in many scientific journals.[18][19] In the hypothetical data above, all values fall well within this range, providing strong evidence for the proposed formula.

HRMS Confirmation: HRMS provides a complementary and often more definitive confirmation. The extremely high mass accuracy allows for the unambiguous assignment of the elemental formula. A measured exact mass that is within a few ppm of the theoretical exact mass for C8H9N3O2S provides very strong evidence for its composition.

Troubleshooting and Considerations

Several factors can influence the accuracy of experimental elemental analysis:

  • Sample Purity: The presence of impurities, such as residual solvents or by-products, can significantly affect the results.[20]

  • Sample Homogeneity: For solid samples, ensuring that the analyzed portion is representative of the bulk material is crucial.[13]

  • Hygroscopic Nature: Samples that readily absorb moisture from the atmosphere can lead to inaccurate hydrogen and oxygen values.[13]

  • Incomplete Combustion: Certain compounds may be difficult to combust completely, leading to lower than expected carbon values. The use of combustion aids like tungsten(VI) oxide can sometimes mitigate this issue.[13]

Conclusion

The elemental analysis of a compound like C8H9N3O2S is a multi-faceted process that combines theoretical calculations with rigorous experimental verification. While the theoretical composition provides a precise target, techniques like combustion analysis and high-resolution mass spectrometry offer the empirical data needed to confirm a compound's identity and purity. By understanding the principles and potential pitfalls of each method, researchers can confidently and accurately characterize their molecules, a critical step in the journey of drug discovery and development.

References

  • Elemental analysis: operation & applications - Elementar. (n.d.). Retrieved February 14, 2026, from [Link]

  • What is a CHNS Elemental Analyzer? - AZoM. (2023, October 19). Retrieved February 14, 2026, from [Link]

  • High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. (2025, December 15). Retrieved February 14, 2026, from [Link]

  • Hiragana, K. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Longdom Publishing. Retrieved February 14, 2026, from [Link]

  • CHNS Elemental Analysers - The Royal Society of Chemistry. (2008, April 29). Retrieved February 14, 2026, from [Link]

  • Using High-Resolution LC–MS to Analyze Complex Sample | Spectroscopy Online. (2026, February 9). Retrieved February 14, 2026, from [Link]

  • How can I calculate the elemental composition? | CK-12 Foundation. (n.d.). Retrieved February 14, 2026, from [Link]

  • C H N S ANALYSIS.pptx. (n.d.). Retrieved February 14, 2026, from [Link]

  • Elemental Analysis | Definition, Techniques & Instruments - Study.com. (2024, February 27). Retrieved February 14, 2026, from [Link]

  • Elemental analysis - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Problems Associated With Elemental Analysis - AZoNano. (2023, April 4). Retrieved February 14, 2026, from [Link]

  • Tutorial 2 FORMULAS, PERCENTAGE COMPOSITION, AND THE MOLE FORMULAS. (n.d.). Retrieved February 14, 2026, from [Link]

  • ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). Retrieved February 14, 2026, from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chemical Composition - Mineralogy Database. (n.d.). Retrieved February 14, 2026, from [Link]

  • Empirical and Molecular Formulas. (n.d.). Retrieved February 14, 2026, from [Link]

  • Most Common Elemental Analysis Techniques - AZoM. (2019, September 9). Retrieved February 14, 2026, from [Link]

  • Common Elemental Analysis Methods | Universal Lab Blog. (2024, January 28). Retrieved February 14, 2026, from [Link]

  • 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax. (2019, February 14). Retrieved February 14, 2026, from [Link]

  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. (2021, December 21). Retrieved February 14, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23). Retrieved February 14, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Combustion and Elemental Analysis - University of Calgary. (n.d.). Retrieved February 14, 2026, from [Link]

  • Best practices for sample preparation in elemental analysis - Elementar. (2025, September 30). Retrieved February 14, 2026, from [Link]

  • 1.3 Elemental Composition of Pure Substances - AP Chem - Fiveable. (2025, September 15). Retrieved February 14, 2026, from [Link]

  • Elemental Analysis and Chemical Properties - Clariant Analytical Sciences. (n.d.). Retrieved February 14, 2026, from [Link]

  • Elemental Composition Calculator | Microanalysis Lab | School of Chemical Sciences | U of I. (n.d.). Retrieved February 14, 2026, from [Link]

  • Empirical Formula & Molecular Formula Determination From Percent Composition. (2017, August 12). Retrieved February 14, 2026, from [Link]

  • Elemental Analysis - NUS Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.). Retrieved February 14, 2026, from [Link]

  • Empirical & Molecular Formula (Cambridge (CIE) IGCSE Chemistry): Revision Note. (2024, November 13). Retrieved February 14, 2026, from [Link]

  • Elemental Analysis in Action - SCISPEC. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Nitropyridin-2-yl)thiazolidine
Reactant of Route 2
Reactant of Route 2
3-(3-Nitropyridin-2-yl)thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.